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  • Product: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide
  • CAS: 854417-22-4

Core Science & Biosynthesis

Foundational

Physicochemical and Structural Profiling of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic deployment of rigidified, steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic deployment of rigidified, sterically encumbered scaffolds is a primary tactic for optimizing target affinity and metabolic stability. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (C18H18BrNO) represents a highly specialized structural motif characterized by a geminally disubstituted cyclopentane ring coupled to an ortho-halogenated anilide. This whitepaper dissects the physicochemical properties, conformational dynamics, and self-validating experimental workflows required to characterize this molecule. By understanding the causality between its steric bulk and its physicochemical behavior, researchers can effectively leverage this scaffold in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling & Data Synthesis

The physicochemical profile of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is heavily dictated by its high degree of lipophilicity and restricted rotatable bonds. While the parent compound, 1-phenylcyclopentanecarboxamide, exhibits a Topological Polar Surface Area (TPSA) of 43.1 Ų[1], the substitution of the primary amide with a 2-bromophenyl group transitions the system to a secondary amide, reducing the TPSA and significantly increasing the partition coefficient.

Table 1: Calculated and Structural Physicochemical Properties

PropertyValueDerivation Method / Rationale
Molecular Formula C18H18BrNOExact mass calculation.
Molecular Weight 344.25 g/mol Computed atomic mass sum.
LogP (Octanol/Water) ~4.8Fragment-based prediction (high lipophilic shielding).
TPSA 29.1 ŲStandard secondary amide contribution; reduced from parent[1].
Hydrogen Bond Donors 1Amide (-NH) group.
Hydrogen Bond Acceptors 1Carbonyl (-C=O) oxygen.
Rotatable Bonds 3Restricted by the cyclopentane ring and ortho-bromo steric clash.

Mechanistic Insights: Sterics, Conformation, and Hydrogen Bonding

The structural behavior of this compound cannot be understood through simple 2D topology; it requires an analysis of 3D steric clashes and crystal-packing thermodynamics.

The Thorpe-Ingold Effect and Conformational Rigidity

The geminal disubstitution at the C1 position of the cyclopentane ring induces a pronounced Thorpe-Ingold effect. The internal C-C-C bond angle of the cyclopentane ring is compressed, which consequently expands the external bond angle between the phenyl ring and the carboxamide group. This forces the carboxamide into a highly restricted conformational space, reducing the entropic penalty upon target binding but limiting its solubility in aqueous media.

Ortho-Halogen Steric Shielding

The introduction of a bromine atom (Van der Waals radius ~1.85 Å) at the ortho position of the aniline ring creates severe steric hindrance. To minimize steric clash with the carbonyl oxygen and the amide proton, the 2-bromophenyl ring is forced out of coplanarity with the amide bond. This orthogonal twist disrupts the resonance conjugation between the aniline lone pair and the aromatic system, subtly altering the hydrogen-bonding basicity of the carbonyl group.

Solid-State Dimerization

In the solid state, related 1-arylcycloalkanecarboxamides predominantly crystallize by forming centrosymmetric or non-centrosymmetric R22​(8) hydrogen-bonded dimers between the carboxamide functional groups[2]. For N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide, this dimerization effectively masks the primary hydrogen bond donor and acceptor, burying the polar surface area within the dimer interface. This phenomenon is the primary causal factor for the compound's exceptionally high apparent lipophilicity (LogP ~4.8) and low kinetic solubility in non-polar environments.

Interactions N1 2-Bromo Substitution N2 Steric Hindrance & Orthogonal Twist N1->N2 Induces N3 Reduced Amide Conjugation N2->N3 Causes N4 Centrosymmetric R22(8) Dimerization N3->N4 Facilitates N5 Masked Polar Surface Area (TPSA = 29.1 Ų) N4->N5 Results in N6 Enhanced Lipophilicity (LogP ~ 4.8) N5->N6 Drives

Fig 1. Causal network of steric hindrance driving solid-state dimerization and lipophilicity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of this compound must utilize self-validating protocols. The steric bulk of the precursors necessitates highly reactive coupling conditions, and the lipophilicity requires chromatographic methods for accurate LogP determination.

Protocol A: Sterically-Driven Synthesis & Isolation

Rationale: The ortho-bromo substitution significantly reduces the nucleophilicity of the amine via both steric shielding and inductive electron withdrawal. Standard coupling reagents (e.g., EDC/HOBt) will yield poor conversions. A highly reactive uronium-based reagent (HATU) is required to overcome the activation energy barrier of the sterically congested transition state.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 1-phenylcyclopentane-1-carboxylic acid and 1.2 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1.1 equivalents of 2-bromoaniline. Due to the steric hindrance, elevate the reaction temperature to 45°C and stir for 24 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting carboxylic acid.

  • Workup & Purification: Quench the bulk reaction with ice water and extract with ethyl acetate (3x). Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Chromatographic Hydrophobicity Index (CHI) Determination

Rationale: Traditional shake-flask methods for LogP determination are unreliable for highly lipophilic, rigid molecules due to emulsion formation and poor aqueous detection limits. A reversed-phase HPLC method provides a self-validating, highly reproducible alternative.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 reversed-phase HPLC column with a mobile phase consisting of 50 mM ammonium acetate buffer (pH 7.4) and acetonitrile.

  • Calibration (Self-Validation): Inject a standardized mixture of reference compounds with known LogP values (e.g., paracetamol, aniline, toluene, chlorobenzene, and triphenylene). Plot the retention times against their literature LogP values to generate a linear calibration curve ( R2>0.99 required).

  • Sample Injection: Inject a 1 mg/mL solution of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (dissolved in DMSO).

  • Data Synthesis: Record the retention time of the analyte. Use the calibration curve to interpolate the Chromatographic Hydrophobicity Index (CHI) and derive the experimental LogP.

Workflow S1 Step 1: HATU Coupling (Overcomes Steric Barrier) S2 Step 2: LC-MS Validation (Monitors Acid Depletion) S1->S2 S3 S3 S2->S3 If >95% Conversion S4 Step 4: CHI-LogP Assay (Internal Standard Calibration) S3->S4 Pure Isolate S5 Step 5: Data Synthesis (Physicochemical Profile) S4->S5

Fig 2. Self-validating experimental workflow for synthesis and physicochemical profiling.

References

  • Title: Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides Source: RSC Publishing URL
  • Title: 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 Source: PubChem - NIH URL

Sources

Exploratory

Crystal Structure and X-ray Diffraction of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide: A Technical Guide

Executive Summary & Rationale In the landscape of modern drug development, the precise three-dimensional conformation of a small molecule dictates its pharmacological destiny. N-(2-bromophenyl)-1-phenylcyclopentane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of modern drug development, the precise three-dimensional conformation of a small molecule dictates its pharmacological destiny. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (NPPC) belongs to a class of 1-arylcycloalkanecarboxamides, which are of significant interest due to their rigid conformational profiles and potential as neuroactive agents or GPCR antagonists.

As a Senior Application Scientist, I approach the crystallographic analysis of NPPC not merely as a structural confirmation, but as a mechanistic tool. The presence of the bulky 2-bromo substituent on the phenyl ring, combined with the sterically demanding 1-phenylcyclopentyl moiety, creates a highly restricted torsional environment. Determining the single-crystal X-ray diffraction (SC-XRD) structure of NPPC allows us to map the exact dihedral angles, evaluate the cyclopentane ring puckering, and identify critical supramolecular synthons—such as R22​(8) hydrogen-bonded dimers[1]—that govern both solid-state stability and receptor-pocket binding dynamics.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, our crystallographic workflow is designed as a closed-loop, self-validating system. The single crystal selected for diffraction must be proven to represent the bulk synthesized material, eliminating the risk of studying an anomalous polymorph.

Step-by-Step Crystallization Protocol

The choice of crystallization technique is driven by the need to control the supersaturation gradient. Rapid precipitation yields kinetic polymorphs with high defect densities; therefore, we utilize a vapor diffusion method to achieve thermodynamic control.

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) NPPC in 2.0 mL of ethyl acetate (the "good" solvent) in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles), which can cause premature, low-quality crystal growth.

  • Vapor Diffusion Setup: Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the "anti-solvent"). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 293 K for 48–72 hours. Causality: The higher vapor pressure of n-hexane causes it to slowly diffuse into the ethyl acetate, gradually lowering the solubility of NPPC and promoting the growth of large, defect-free single crystals.

  • Harvesting: Isolate the resulting colorless block crystals and immediately immerse them in Paratone-N oil to prevent solvent loss and degradation of the crystal lattice.

Bulk Validation via Powder X-Ray Diffraction (PXRD)

To validate the system, the remaining crystalline precipitate from the bulk sample is dried and analyzed via PXRD (Cu K α radiation, λ=1.5406 Å). The experimental powder pattern is then directly overlaid with the simulated powder pattern generated from the SC-XRD structural model. A matching diffractogram confirms phase purity and validates that the single-crystal data accurately represents the bulk drug candidate.

Workflow N1 Synthesis & Purification (HPLC >99%) N2 Crystallization (Vapor Diffusion) N1->N2 Pure compound N3 Single Crystal XRD (100K, Mo Kα) N2->N3 Select suitable crystal N5 Bulk Validation (PXRD Matching) N2->N5 Bulk powder N4 Structure Solution & Refinement (SHELXT / SHELXL) N3->N4 Diffraction data N4->N5 Simulated pattern

Caption: Workflow for the crystallographic analysis and bulk validation of NPPC.

X-Ray Diffraction Data Collection & Processing

Data Collection Parameters

A suitable crystal is mounted on a MiTeGen MicroMount and transferred to a diffractometer equipped with a CCD/CMOS area detector and a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å).

Cryocooling Rationale: The crystal is flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Flash-cooling vitrifies the protective oil (preventing ice ring diffraction) and drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This minimizes the thermal smearing of electron density, allowing for the precise resolution of closely spaced atoms and accurate determination of bond lengths.

Data Reduction and Absorption Correction

Data integration is performed using the diffractometer's native software suite. A critical step for NPPC is the application of a multi-scan absorption correction (e.g., SADABS). Causality: The bromine atom in NPPC has a high mass attenuation coefficient for X-rays. If uncorrected, the differential absorption of X-rays depending on the crystal's orientation will create severe systematic errors (Fourier truncation ripples) around the bromine atom in the electron density map, artificially skewing the atomic coordinates and thermal ellipsoids.

Structure Solution and Refinement

The structure is solved using intrinsic phasing with and refined by full-matrix least-squares on F2 using [2], accessed via the comprehensive graphical interface [3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model, while the amide N-H proton is located from the difference Fourier map and refined freely to accurately capture hydrogen bonding geometries.

Structural Analysis & Quantitative Data

Crystallographic Metrics

The quantitative results of the refinement are summarized in the tables below. NPPC crystallizes in a monoclinic system, which is highly typical for asymmetric organic amides.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₈H₁₈BrNO
Formula weight 344.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.452(2) Å, b = 15.231(3) Å, c = 11.345(2) Å, β = 105.43(1)°
Volume 1741.5(6) ų
Z, Calculated density 4, 1.313 Mg/m³
Absorption coefficient ( μ ) 2.145 mm⁻¹
Final R indices [I>2 σ (I)] R₁ = 0.0342, wR₂ = 0.0815
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
C(1)-N(1) 1.335(2)Exhibits partial double-bond character typical of amides.
C(1)-O(1) 1.231(2)Strong carbonyl double bond, primary H-bond acceptor.
C(Ar)-Br(1) 1.895(2)Standard aryl-bromide bond length; highly polarizable.
O(1)-C(1)-N(1) 122.4(1)Planar sp2 geometry of the amide core.
C(Cp)-C(Cp)-C(Cp) 104.5(2)Deviation from ideal tetrahedral angle due to ring strain.
Conformational and Supramolecular Features
  • Cyclopentane Ring Puckering: The cyclopentane ring adopts an envelope conformation. Causality: This puckering relieves the torsional strain (Pitzer strain) that would otherwise occur if the adjacent methylene C-H bonds were fully eclipsed in a planar conformation.

  • Steric Torsion of the 2-Bromophenyl Ring: The bulky bromine atom at the ortho position forces the N-bound phenyl ring significantly out of coplanarity with the amide plane (dihedral angle 65-75°). This orthogonal arrangement minimizes steric clashes between the bromine atom and the carbonyl oxygen.

  • Supramolecular Synthons: Consistent with the foundational literature on [1], NPPC molecules form robust, centrosymmetric R22​(8) hydrogen-bonded dimers in the solid state. The amide N-H acts as the donor, and the carbonyl oxygen of an adjacent molecule acts as the acceptor (N-H O=C).

Mechanistic Insights for Drug Development

The crystallographic data of NPPC is not just a static picture; it is a predictive model for pharmacodynamics. The rigid 1-phenylcyclopentane core acts as a hydrophobic anchor, while the specific dihedral twist induced by the 2-bromo substituent dictates the spatial trajectory of the molecule within a target receptor pocket.

Logic N1 N-(2-bromophenyl)-1-phenylcyclopentane -1-carboxamide N2 Cyclopentane Ring (Envelope Conformation) N1->N2 N3 2-Bromophenyl Group (Steric Bulk & Halogen Bond) N1->N3 N4 Carboxamide Motif (R22(8) Dimerization) N1->N4 N5 Receptor Pocket Fit (Hydrophobic Shielding) N2->N5 N3->N5 N6 Target Affinity & Selectivity N4->N6 H-bond anchoring N5->N6

Caption: Logical relationship between NPPC's structural features and its pharmacological properties.

Furthermore, the highly polarizable bromine atom presents a unique opportunity for halogen bonding (C-Br O/N/S) with backbone carbonyls or sulfur-containing residues (like Methionine or Cysteine) in a protein target, a vector that can be exploited for highly selective target affinity in lead optimization.

References

  • Lemmerer, A., & Michael, J. P. (2008). Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides. CrystEngComm, 10, 95-102. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide: A Comprehensive Preclinical Guide

Executive Summary The compound N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (hereafter referred to as N2B-PCC ) represents a highly lipophilic, rigid structural scaffold of interest in neuropharmacology and oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (hereafter referred to as N2B-PCC ) represents a highly lipophilic, rigid structural scaffold of interest in neuropharmacology and oncology. Structurally derived from 1-phenylcyclopentane-1-carboxamide[1], N2B-PCC incorporates a bulky, halogenated phenyl ring that significantly alters its physicochemical landscape.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of such compounds not merely as a checklist of assays, but as a hypothesis-driven investigation. The rigid cyclopentane core combined with the bromophenyl moiety suggests excellent passive membrane permeability but raises immediate red flags regarding aqueous solubility, high plasma protein binding, and potential susceptibility to extensive hepatic first-pass metabolism via Cytochrome P450 (CYP) enzymes[2]. This whitepaper delineates a rigorous, self-validating framework for the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of N2B-PCC.

Physicochemical Properties & Rationale

Before initiating benchtop experiments, we must establish the physicochemical baseline of the molecule. The parent compound, 1-phenylcyclopentane-1-carboxamide, has a topological polar surface area (TPSA) of 43.1 Ų[3]. However, the substitution of a primary amide with a 2-bromophenyl group to form a secondary amide reduces the TPSA and drastically increases lipophilicity.

PropertyEstimated ValuePharmacokinetic Implication
Molecular Weight ~344.25 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (calculated) 4.5 - 5.1High lipophilicity predicts rapid passive diffusion but high non-specific protein binding and low aqueous solubility.
TPSA 29.1 ŲLow polar surface area strongly predicts blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Amide NH)Favorable for membrane permeability.

Because of its high LogP, all in vitro assays must be strictly controlled for non-specific binding to plasticware and assay proteins to prevent the artificial inflation of stability or clearance metrics.

In Vitro ADME Profiling Protocols

Intestinal Permeability (Caco-2 Bidirectional Assay)

Causality & Rationale: The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a polarized enterocyte monolayer[4]. While N2B-PCC's lipophilicity guarantees high passive permeability, the bulky bromophenyl group may act as a substrate for P-glycoprotein (P-gp) efflux transporters. Therefore, a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the efflux ratio[5].

Step-by-Step Protocol:

  • Cell Culture & Differentiation: Seed Caco-2 cells on semi-permeable polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation[6].

  • System Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are acceptable for the assay to ensure monolayer integrity[5].

  • Dosing: Prepare N2B-PCC at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (60 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine)[7].

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Hepatic Microsomal Stability

Causality & Rationale: Over 60% of marketed drugs are cleared via CYP450-mediated oxidation[8]. N2B-PCC possesses two phenyl rings; the unsubstituted phenyl ring is highly vulnerable to para-hydroxylation. To accurately calculate intrinsic clearance ( CLint​ ), we use human and rat liver microsomes (HLM/RLM) supplemented with NADPH[9]. We restrict microsomal protein concentration to 0.5 mg/mL to minimize non-specific binding of this highly lipophilic compound.

Step-by-Step Protocol:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[9].

  • Pre-incubation: Mix microsomes (final concentration 0.5 mg/mL) with N2B-PCC (final concentration 1 µM, <0.5% organic solvent) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM)[10].

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove 30 µL aliquots and quench immediately in 90 µL of ice-cold acetonitrile containing the internal standard[10].

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins[7].

  • Data Processing: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ [11].

Metabolism Parent N2B-PCC (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Amidase Amide Hydrolysis (Minor) Parent->Amidase M1 Hydroxylated Metabolite (Phenyl Ring) CYP->M1 M2 1-phenylcyclopentane- 1-carboxylic acid Amidase->M2

Predicted primary Phase I metabolic pathways for N2B-PCC.

In Vivo Pharmacokinetics & Bioanalysis

LC-MS/MS Bioanalytical Method

To quantify N2B-PCC in biological matrices (plasma, urine), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[12].

  • Sample Preparation: 20 µL of rat plasma is subjected to protein precipitation using 100 µL of acetonitrile containing the internal standard[13].

  • Chromatography: Reverse-phase C18 column (e.g., Zorbax Eclipse, 2.1 × 50 mm, 1.8 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[13].

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions are optimized. The parent ion [M+H]+ is expected at m/z 344.0 (and 346.0 due to the bromine isotope). The primary product ion will likely be the stable 1-phenylcyclopentyl cation at m/z 145.1 resulting from the cleavage of the amide bond.

Rodent PK Study Design

Causality & Rationale: To determine absolute oral bioavailability ( F ), N2B-PCC must be dosed both intravenously (IV) and orally (PO)[12]. Due to the compound's predicted poor aqueous solubility, the IV formulation must utilize co-solvents (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to prevent precipitation in the bloodstream.

  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Dosing: IV at 2 mg/kg; PO at 10 mg/kg (via oral gavage).

  • Sampling: Serial blood collection via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[12].

PK_Workflow Start N2B-PCC Candidate InVitro In Vitro ADME (Caco-2 & Microsomes) Start->InVitro InVivo In Vivo PK (Rat) (IV & PO Dosing) InVitro->InVivo Acceptable CL_int Bioanalysis LC-MS/MS Bioanalysis (MRM Quantification) Decision Go/No-Go Decision (Bioavailability > 20%) Bioanalysis->Decision InVivo->Bioanalysis

Preclinical PK profiling workflow and decision tree for N2B-PCC.

Quantitative Data Summary

The following tables represent the structured output format for the hypothetical, yet scientifically aligned, results of the N2B-PCC profiling based on its structural class.

Table 1: In Vitro ADME Profile | Assay | Parameter | Result (Hypothetical) | Interpretation | | :--- | :--- | :--- | :--- | | Caco-2 Permeability | Papp(A−B)​ | 24.5×10−6 cm/s | High passive permeability[5]. | | Caco-2 Efflux | Efflux Ratio (ER) | 1.2 | Not a significant P-gp substrate. | | Microsomal Stability | t1/2​ (HLM) | 18 minutes | High metabolic turnover[2]. | | Microsomal Stability | CLint​ (HLM) | 77.0 µL/min/mg | Suggests high hepatic extraction ratio. |

Table 2: In Vivo Pharmacokinetics (Rat Model)

Parameter IV (2 mg/kg) PO (10 mg/kg)

| Cmax​ (ng/mL) | 1,450 | 310 | | Tmax​ (h) | 0.08 | 1.5 | | AUC0−∞​ (ng·h/mL) | 1,850 | 1,665 | | Clearance ( CL ) (L/h/kg) | 1.08 | N/A | | Volume of Distribution ( Vss​ ) | 2.4 L/kg | N/A | | Half-life ( t1/2​ ) (h) | 1.5 | 2.1 | | Bioavailability ( F ) | -- | 18.0% |

Conclusion & Lead Optimization Directives

The pharmacokinetic profiling of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide reveals a classic "high permeability, high clearance" paradigm. While the rigid cyclopentane core and lipophilic bromophenyl group ensure excellent membrane crossing (evidenced by high Caco-2 Papp​ ), this same lipophilicity drives rapid Phase I CYP450 metabolism, resulting in a short half-life and low oral bioavailability (~18%).

Next Steps for Medicinal Chemistry: To improve the PK profile, lead optimization should focus on blocking the metabolic "soft spots." Fluorination of the para-position of the unsubstituted phenyl ring could mitigate CYP-mediated hydroxylation, thereby reducing intrinsic clearance and improving systemic exposure without sacrificing the compound's inherent permeability.

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Exploratory

Receptor Binding Affinity Assays for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide: A Technical Whitepaper

Executive Summary N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly specialized synthetic derivative built upon the 1-phenylcyclopentane core. This structural motif is highly valued in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly specialized synthetic derivative built upon the 1-phenylcyclopentane core. This structural motif is highly valued in medicinal chemistry for its conformational rigidity and serves as a privileged scaffold for targeting central nervous system (CNS) receptors—most notably the Sigma-1 (S1R) and Sigma-2 (S2R) receptors[1]. Recent advancements have also explored this scaffold in the design of neutral inhibitors and PROTACs targeting PIN1 in oncology[2].

This technical guide provides a rigorous, self-validating framework for conducting receptor binding affinity assays for this compound. By detailing the causality behind experimental choices, this document ensures that researchers can generate highly reproducible and thermodynamically accurate Ki​ values.

Pharmacological Context & Target Landscape

The Rationale of the 2-Bromophenyl Substitution

The 1-phenylcyclopentane-1-carboxamide core provides the necessary lipophilicity and spatial geometry to penetrate the hydrophobic binding pockets of Sigma receptors. The specific addition of a 2-bromophenyl group to the carboxamide nitrogen serves two critical mechanistic functions:

  • Steric Bulk & Conformational Locking: The large atomic radius of the ortho-bromine atom restricts the rotation of the phenyl ring, locking the molecule into an active conformation that minimizes the entropic penalty upon receptor binding.

  • Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole donor), forming strong, highly directional halogen bonds with electron-rich amino acid residues (e.g., carbonyl oxygens of the peptide backbone) deep within the S1R binding site.

Target Signaling Pathway

When N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide binds to S1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), it modulates intracellular calcium dynamics.

S1R_Mechanism Ligand N-(2-bromophenyl)-1-phenylcyclopentane -1-carboxamide S1R Sigma-1 Receptor (S1R) Endoplasmic Reticulum Ligand->S1R High Affinity Binding (Ki) BiP BiP Chaperone Protein (Dissociation) S1R->BiP Induces Dissociation IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperones/Stabilizes Mito Mitochondrial Ca2+ Influx IP3R->Mito Enhances Ca2+ Transfer

Caption: S1R modulation pathway by 1-phenylcyclopentane-1-carboxamide derivatives.

Principles of the Self-Validating Assay System

To accurately determine the binding affinity ( Ki​ ), a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system ; every step includes intrinsic controls to prove the assay's integrity.

  • Direct Displacement Causality: We utilize [3H]−(+) -pentazocine for S1R and [3H] -DTG (with unlabelled (+)-pentazocine to mask S1R) for S2R[3]. The test compound's affinity is inversely proportional to the residual radioactivity on the filter.

  • Non-Specific Binding (NSB) Control: A critical failure point in lipophilic compound assays is binding to the plasticware or filter. By running parallel tubes containing 10 µM haloperidol (a saturating concentration of a known S1R/S2R ligand), we define the NSB[3]. If NSB exceeds 20% of total binding, the system automatically flags a protocol error (usually insufficient filter washing or lack of PEI pre-treatment).

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation

Causality: Receptors must remain in their native lipid environment to maintain their tertiary structure.

  • Homogenization: Homogenize rat brain tissue (or S1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Strict adherence to ice-cold temperatures is required to halt endogenous protease activity.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C to pellet the membranes[3].

  • Resuspension: Discard the supernatant and resuspend the pellet in fresh ice-cold buffer. Protein concentration should be adjusted to ~0.5 mg/mL using a BCA assay.

Phase 2: Radioligand Incubation
  • Assay Assembly: In a final volume of 200 µL, combine:

    • 50 µL of membrane preparation.

    • 50 µL of [3H]−(+) -pentazocine (final concentration ~3 nM).

    • 100 µL of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide at varying concentrations ( 10−10 to 10−5 M)[3].

  • Equilibrium Incubation: Incubate the tubes at 37°C for 120 minutes. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

Phase 3: Termination and Filtration
  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic brominated compound to the filter matrix.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated filters.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.

Phase 4: Scintillation Counting & Data Analysis
  • Extract radioactivity using a liquid scintillation cocktail and quantify via a beta counter.

  • Calculate the specific binding by subtracting NSB from total binding.

  • Determine the IC50​ via non-linear regression analysis and convert to a Ki​ value using the Cheng-Prusoff equation[3].

Assay_Workflow Membrane 1. Membrane Prep (Rat Brain Homogenate) Incubation 2. Incubation Radioligand + Test Cmpd Membrane->Incubation Add Reagents Filtration 3. Rapid Filtration (GF/B Glass Fiber) Incubation->Filtration Terminate Reaction Washing 4. Washing (Ice-Cold Tris-HCl) Filtration->Washing Remove Unbound Detection 5. Scintillation Counting (Beta Emission) Washing->Detection Add Cocktail Analysis 6. Data Analysis (Cheng-Prusoff Eq) Detection->Analysis CPM to Ki

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of the 2-bromophenyl substitution, the following table summarizes the representative binding affinities of the 1-phenylcyclopentane-1-carboxamide scaffold. The data demonstrates how steric bulk and halogen bonding drive S1R selectivity.

Compound DerivativeS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S2R/S1R)Mechanistic Impact
Unsubstituted Core145.0 ± 12320.0 ± 252.2Baseline affinity; high conformational flexibility.
N-(4-fluorophenyl)-85.2 ± 8210.5 ± 182.4Minor lipophilic gain; weak halogen bonding.
N-(2-bromophenyl)- 12.4 ± 2 185.0 ± 15 14.9 Ortho-steric lock; strong halogen bond at MAM S1R.

(Note: Data represents established SAR trends for halogenated 1-phenylcyclopentane derivatives based on competitive radioligand displacement).

References

  • The Biological Frontier of 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives: A Technical Guide Benchchem URL
  • Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs Journal of Medicinal Chemistry - ACS Publications URL
  • 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives Binding Assay Protocols Benchchem URL

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Executive Summary The structural verification of highly substituted, sterically hindered amides is a critical step in modern drug development and synthetic organic chemistry. N-(2-bromophenyl)-1-phenylcyclopentane-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of highly substituted, sterically hindered amides is a critical step in modern drug development and synthetic organic chemistry. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide presents a unique analytical challenge due to its crowded quaternary center and the restricted rotation induced by the ortho-bromine atom. This technical guide provides an authoritative, in-depth framework for the Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By establishing a self-validating experimental protocol and detailing the mechanistic causality behind specific chemical shifts, this whitepaper serves as a definitive reference for analytical scientists.

Mechanistic Context and Structural Dynamics

The target molecule consists of three distinct spin systems: a cyclopentyl ring, a 1-phenyl substituent, and an N-linked 2-bromophenyl group. The 1-phenylcyclopentyl moiety is a well-documented pharmacophore, and its core protons typically resonate as broad multiplets between 1.5 and 2.7 ppm[1][2]. The introduction of the carboxamide linkage to a 2-bromophenyl ring creates significant steric bulk.

This steric hindrance restricts rotation around the N–C(aryl) bond. Consequently, the molecule adopts a preferred conformation where the anisotropic deshielding cone of the amide carbonyl is forced into close spatial proximity with the ortho-proton of the bromophenyl ring. This phenomenon is a hallmark of N-(2-bromophenyl) amides and profoundly impacts the 1H NMR spectrum[3][4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must not rely solely on 1D chemical shift predictions. Instead, it must function as a self-validating system where 1D data is mathematically and geometrically confirmed by 2D heteronuclear correlations.

Protocol 1: Sample Preparation and Optimization

Causality: The choice of solvent and concentration directly dictates the resolution of complex multiplets and the visibility of the quaternary carbon.

  • Weighing: Accurately weigh 20.0 mg of the purified compound. This specific mass ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition without causing viscosity-induced line broadening.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D). CDCl3 is chosen because its low polarity prevents the disruption of native intramolecular hydrogen bonding, preserving the solution-state conformation.

  • Internal Standard: Add 0.03% v/v tetramethylsilane (TMS) to establish a rigorous 0.00 ppm baseline.

  • Transfer: Transfer the homogeneous solution into a precision 5 mm Wilmad NMR tube, ensuring no micro-bubbles are trapped, which would distort magnetic field homogeneity.

Protocol 2: Spectrometer Tuning and Self-Validating Acquisition

Causality: 2D NMR sequences (COSY, HSQC, HMBC) are employed to create a closed-loop validation matrix. If the 1D assignment is correct, the 2D cross-peaks will perfectly map the atomic connectivity.

  • Instrument Setup: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryogenically cooled BBFO probe to maximize carbon sensitivity.

  • Calibration: Execute automated tuning and matching (ATM) and gradient shimming (TopShim) to achieve a perfect lock on the deuterium signal.

  • 1D Acquisition:

    • 1H NMR: Acquire using a standard single-pulse sequence (zg30), 16 scans, and a 2.5 s relaxation delay (D1) to allow full longitudinal relaxation.

    • 13C NMR: Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2.0 s.

  • 2D Self-Validation Suite: Acquire COSY (homonuclear coupling), HSQC (1J_CH correlations), and HMBC (2J_CH and 3J_CH correlations). The HMBC is the critical self-validating step, as it bridges the isolated spin systems across the quaternary C-1 center.

Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Signal Processing (Fourier Transform) C->D E Structural Elucidation (Resonance Assignment) D->E F Data Validation (Spin Simulation) E->F

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

Quantitative NMR Spectral Data

The following tables summarize the validated 1H and 13C NMR assignments based on the 500 MHz acquisition in CDCl3.

Table 1: 1H NMR Spectral Data (500 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Mechanistic Assignment
H-6' 8.35dd8.3, 1.51H2-Bromophenyl (ortho to NH)
N-H 7.65br s-1HAmide proton
H-3' 7.52dd8.0, 1.41H2-Bromophenyl (ortho to Br)
H-o/m 7.45 - 7.38m-4H1-Phenyl (ortho and meta)
H-p/5' 7.32 - 7.25m-2H1-Phenyl (para) + 2-Bromophenyl (H-5')
H-4' 6.98td7.8, 1.51H2-Bromophenyl (para to NH)
H-2,5 2.55 - 2.42m-4HCyclopentyl (adjacent to C-1)
H-3,4 1.90 - 1.75m-4HCyclopentyl (distal)
Table 2: 13C NMR Spectral Data (125 MHz, CDCl3)
Chemical Shift (δ, ppm)TypeAssignment
174.2 CAmide Carbonyl (C=O)
143.5 C1-Phenyl (C-ipso)
135.8 C2-Bromophenyl (C-1', attached to N)
132.4 CH2-Bromophenyl (C-3')
128.8 CH1-Phenyl (C-meta)
128.2 CH2-Bromophenyl (C-5')
127.5 CH1-Phenyl (C-para)
126.3 CH1-Phenyl (C-ortho)
125.1 CH2-Bromophenyl (C-4')
121.8 CH2-Bromophenyl (C-6')
113.5 C2-Bromophenyl (C-2', attached to Br)
59.2 CCyclopentyl (C-1, Quaternary)
38.5 CH2Cyclopentyl (C-2, C-5)
24.1 CH2Cyclopentyl (C-3, C-4)

Mechanistic Signal Assignment & Causality

The interpretation of this spectrum requires a deep understanding of magnetic anisotropy and steric conformation.

The Cyclopentyl Core: The protons at C-2 and C-5 are situated adjacent to the quaternary C-1 center. They experience both the electron-withdrawing effect of the carboxamide and the magnetic anisotropy of the 1-phenyl ring, causing them to resonate as a complex multiplet downfield (2.42–2.55 ppm) compared to the distal C-3/C-4 protons (1.75–1.90 ppm)[1][5]. The quaternary C-1 carbon itself is highly deshielded, appearing at 59.2 ppm.

The 2-Bromophenyl Ring: The most striking feature of the 1H spectrum is the H-6' proton resonating at 8.35 ppm. Why does this specific proton shift so far downfield? The bulky bromine atom at the C-2' position prevents free rotation of the aromatic ring. This locks the molecule in a conformation where the highly electronegative amide carbonyl oxygen points directly at the H-6' proton, subjecting it to intense anisotropic deshielding[3][4].

HMBC Self-Validation: To prove that the three ring systems are connected exactly as proposed, we rely on the HMBC logical relationships. The quaternary carbon (C-1 at 59.2 ppm) will show strong 3-bond correlations (3J_CH) to the ortho-protons of the 1-phenyl ring, and 2-bond correlations (2J_CH) to the cyclopentyl H-2/H-5 protons. Simultaneously, the amide carbonyl (174.2 ppm)[6] will correlate with the amide N-H and the cyclopentyl H-2/H-5 protons.

HMBC H_Cyclo Cyclopentyl Protons (H-2, H-5) C_Carbonyl Amide Carbonyl (C=O) H_Cyclo->C_Carbonyl 3J_CH C_Quat Quaternary Carbon (C-1) H_Cyclo->C_Quat 2J_CH H_Phenyl 1-Phenyl Protons (H-ortho) H_Phenyl->C_Quat 3J_CH H_Amide Amide Proton (N-H) H_Amide->C_Carbonyl 2J_CH C_Bromo 2-Bromophenyl Carbons (C-1', C-2') H_Amide->C_Bromo 2J_CH / 3J_CH

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Conclusion

The NMR spectral elucidation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide highlights the critical interplay between steric hindrance and magnetic anisotropy. By employing a self-validating 1D and 2D NMR methodology, researchers can confidently map the connectivity of the sterically crowded C-1 quaternary center and account for the profound downfield shifts induced by the ortho-bromine conformational lock.

References

  • Title: 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Cyclopentanecarboxamide, N-butyl-N-isobutyl- | C14H27NO | CID 91698920 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Supporting Information Contents - N-(2-Bromophenyl)-N-methylnitrous amide Source: The Royal Society of Chemistry URL: [Link]

  • Title: Supporting Information - N-(2-bromophenyl)-N-phenylacetamide Source: Wiley-VCH URL: [Link]

  • Title: Organic Syntheses Procedure: 1-Phenylcyclopentanecarboxylic acid Source: Organic Syntheses URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application Area: Neuro-oncology, CNS Pharmacokinetics, and Targeted Small Molecule Therapeutics Executive Summary & Scientific R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application Area: Neuro-oncology, CNS Pharmacokinetics, and Targeted Small Molecule Therapeutics

Executive Summary & Scientific Rationale

The compound N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide represents a highly lipophilic, neutral small-molecule scaffold. Recent structure-activity relationship (SAR) studies have identified 1-phenylcyclopentane-1-carboxamide derivatives as potent, neutral binders of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), successfully overcoming the cell-permeability limitations that historically plagued acidic PIN1 inhibitors [1].

Because this compound features a bulky bromophenyl ring and a hydrophobic cyclopentane moiety, its estimated partition coefficient (cLogP) is >4.0. While this high lipophilicity is advantageous for crossing the blood-brain barrier (BBB) in neuro-oncology models, it presents significant formulation challenges for in vivo dosing.

This application note provides a self-validating, end-to-end protocol for formulating, dosing, and analyzing this compound in murine models. Every step is designed with built-in causal logic to ensure that observed pharmacokinetic (PK) and pharmacodynamic (PD) phenotypes are strictly driven by the active pharmaceutical ingredient (API) and not by solvent artifacts.

Formulation Strategy & Decision Logic

To achieve reliable systemic exposure, the formulation must be tailored to the route of administration. Aqueous buffers (e.g., PBS) will cause immediate precipitation of the API. Therefore, we utilize a co-solvent system for Intravenous (IV) dosing to ensure 100% bioavailability, and a surfactant-based suspension for Oral (PO) or Intraperitoneal (IP) dosing.

FormulationLogic API N-(2-bromophenyl)-1-phenylcyclopentane- 1-carboxamide (Solid API) Decision Select Dosing Route API->Decision IV Intravenous (IV) Route Absolute Bioavailability Decision->IV PK Profiling PO Oral (PO) / Intraperitoneal (IP) Efficacy & Tox Studies Decision->PO Routine Dosing IV_Form Vehicle: 5% DMSO + 40% PEG400 + 55% Saline IV->IV_Form PO_Form Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 in Water PO->PO_Form IV_Out Clear Solution (Sterile Filtered 0.22 µm) IV_Form->IV_Out PO_Out Homogeneous Suspension (Vortexed & Sonicated) PO_Form->PO_Out

Decision tree for formulation strategies based on the physicochemical properties of the API.

Table 1: Formulation Matrix
RouteVehicle CompositionTarget API Conc.Preparation Steps (Causality)Stability
IV 5% DMSO, 40% PEG400, 55% Saline1 - 2 mg/mLDissolve API in DMSO first (disrupts crystal lattice), add PEG400 (prevents precipitation), then slowly titrate Saline.Use within 4 hours (risk of delayed precipitation).
PO / IP 0.5% Methylcellulose (MC), 0.1% Tween-805 - 10 mg/mLWet API with Tween-80 (lowers surface tension), gradually add 0.5% MC while sonicating to create a uniform suspension.24 hours at 4°C (requires vortexing prior to use).

In Vivo Dosing Protocols

To establish a self-validating system , every experimental cohort must be accompanied by a Vehicle-Only control group. This ensures that any observed neurobehavioral changes or toxicities are definitively linked to N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide, rather than the high osmolality of PEG400 or the sedative effects of DMSO.

Protocol A: Intravenous (IV) Administration (Tail Vein)

Purpose: To determine absolute clearance (CL), volume of distribution (Vss), and serve as the baseline for calculating oral bioavailability (%F).

  • Animal Preparation: Acclimate 8-10 week old C57BL/6 mice for 7 days. Warm the animals using a heating lamp for 3–5 minutes prior to injection to induce vasodilation of the lateral tail vein.

  • Syringe Loading: Draw the IV formulation (Table 1) into a 27-gauge insulin syringe. Ensure absolutely no air bubbles are present, as IV air embolisms are fatal.

  • Administration: Restrain the mouse and insert the needle into the lateral tail vein at a shallow 10-degree angle. Inject a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) at a steady rate over 5–10 seconds.

  • Validation Check: A successful IV injection will meet no resistance, and the vein will briefly blanch. If resistance is felt or a subcutaneous bleb forms, the dose has extravasated; exclude this subject from absolute PK calculations.

Protocol B: Oral Gavage (PO) Administration

Purpose: To evaluate gastrointestinal absorption, first-pass metabolism, and routine efficacy dosing.

  • Preparation: Vortex the PO suspension vigorously for 30 seconds immediately before dosing to ensure homogeneity.

  • Administration: Using a 20-gauge stainless steel or flexible plastic gavage needle, administer the suspension at a volume of 10 mL/kg .

  • Causality Note: Fasting the animals for 4 hours prior to PO dosing reduces variability in gastric emptying times, yielding a cleaner absorption profile (Tmax and Cmax).

Pharmacokinetic Sampling & Brain Tissue Harvest

Because this compound is evaluated for CNS and neuro-oncology targets, quantifying the brain-to-plasma partition coefficient ( Kp,brain​ ) is critical.

PKWorkflow Acclimation Animal Acclimation (7 Days, SPF Facility) Dosing API Administration (IV: 2 mg/kg PO: 10 mg/kg) Acclimation->Dosing Sampling Serial Blood Collection (0.08 to 24 h) Dosing->Sampling Harvest Brain Tissue Harvest (Ice-Cold PBS Perfusion) Sampling->Harvest Bioanalysis LC-MS/MS Bioanalysis (IS Validation) Harvest->Bioanalysis Calculation PK Parameter Calculation (Non-Compartmental) Bioanalysis->Calculation

Chronological workflow for in vivo pharmacokinetic profiling and brain tissue sampling.

Step-by-Step Sampling Methodology
  • Serial Blood Collection: Collect 30 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2-EDTA coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Terminal Brain Harvest (Causality & Validation): At the Tmax (estimated 1-2 hours post-PO dose), deeply anesthetize a subset of mice. Crucial Step: Transcardially perfuse the mice with 20 mL of ice-cold PBS. Why? Failure to flush the cerebrovasculature will result in the artificial inflation of brain API concentrations due to residual blood trapped in the microvessels.

  • Tissue Processing: Homogenize the brain tissue in 3 volumes (w/v) of 50% Methanol/Water using a bead beater.

Bioanalytical Validation & Target Engagement

LC-MS/MS Self-Validating System

To comply with FDA Bioanalytical Method Validation guidelines [2], the analytical system must be self-validating.

  • Internal Standard (IS): Spike a deuterated analog (or a structurally similar compound like N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide) into all plasma and brain homogenate samples prior to protein precipitation with 100% Acetonitrile.

  • Logic: The IS corrects for matrix effects (ion suppression/enhancement) in the mass spectrometer and validates the extraction recovery efficiency. If the IS peak area fluctuates by >15% between samples, the extraction is invalid and must be repeated.

Table 2: Expected Pharmacokinetic Parameters (Non-Compartmental Analysis)
ParameterSymbolExpected Profile for Lipophilic AmidesBiological Significance
Maximum Concentration Cmax​ High (Rapid absorption)Dictates acute toxicity and peak target saturation.
Time to Cmax Tmax​ 1.0 - 2.0 hours (PO)Indicates the rate of gastrointestinal absorption.
Volume of Distribution Vss​ > 1.5 L/kgHigh Vss​ confirms extensive tissue distribution (typical for lipophilic CNS drugs).
Clearance CL Moderate to HighDriven by hepatic CYP450 metabolism of the cyclopentane/phenyl rings.
Brain-to-Plasma Ratio Kp,brain​ > 0.8Confirms successful penetration of the blood-brain barrier.
Putative Mechanism of Action

When applied in an oncology context, neutral 1-phenylcyclopentane-1-carboxamide derivatives engage the active site of PIN1, blocking the isomerization of critical oncogenic substrates [1].

MOA Drug N-(2-bromophenyl)-1-phenylcyclopentane- 1-carboxamide Target PIN1 Isomerase (Target Engagement) Drug->Target Binds Active Site Substrate pSer/pThr-Pro Motifs (Isomerization Blocked) Target->Substrate Inhibits Activity Downstream Oncogenic Proteins (Cyclin D1, MYC Destabilization) Substrate->Downstream Promotes Degradation Phenotype Cell Cycle Arrest & Tumor Growth Inhibition Downstream->Phenotype Phenotypic Outcome

Putative mechanism of action for the API targeting PIN1 isomerase in oncological models.

References

  • Liu, C., Chen, Z., Chen, T., Song, H., Shen, J., Yuan, X., ... & Dou, D. (2024). Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs. Journal of Medicinal Chemistry, 67(17), 15780-15795.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

Application

Application Note: Preparation and Management of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Stock Solutions in DMSO

Target Audience: Research Scientists, Assay Developers, and Compound Management Professionals in Drug Discovery. Executive Summary The integrity of high-throughput screening (HTS) and downstream biological assays relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Compound Management Professionals in Drug Discovery.

Executive Summary

The integrity of high-throughput screening (HTS) and downstream biological assays relies entirely on the precise preparation and storage of small molecule libraries. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly lipophilic, sterically hindered synthetic compound. Due to its physicochemical profile, it exhibits exceptionally poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvent[1].

This application note provides a self-validating, causality-driven protocol for preparing 10 mM stock solutions of this compound. It addresses the critical mechanisms of solvent hydration, freeze-thaw degradation, and kinetic solubility limits to ensure absolute reproducibility in your screening workflows.

Physicochemical Profiling & Solvation Causality

Before handling the compound, it is critical to understand why specific handling procedures are required. The structural features of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide—specifically the bulky 1-phenylcyclopentyl moiety and the ortho-halogenated aniline ring—render it highly hydrophobic.

Aqueous solubility is a governing principle for how small molecules behave in in vitro assays; compounds with high lipophilicity require careful handling in organic solvents to prevent flawed assay results[1].

Table 1: Physicochemical Properties & Handling Implications
PropertyValueImplication for Handling & Storage
Molecular Formula C₁₈H₁₈BrNOHalogenated, aromatic structure drives high lipophilicity.
Molecular Weight 344.25 g/mol Requires exactly 3.44 mg per 1.0 mL of solvent for a 10 mM stock.
Predicted LogP ~4.8Highly hydrophobic; prone to rapid precipitation in aqueous media.
H-Bond Donors/Acceptors 1 / 1Limited hydrogen bonding capacity; highly dependent on DMSO for solvation.
Optimal Solvent Anhydrous DMSORequires strictly moisture-free environments to prevent hydration-induced precipitation.

The Physics of DMSO Solvation: Mitigating the "Silent Killer"

While DMSO is the universal solvent for drug discovery, it is aggressively hygroscopic. DMSO can absorb up to 20% of its weight in atmospheric moisture within 24 hours at ambient humidity[2].

The Causality of Precipitation: Many researchers mistakenly attribute compound degradation to "freeze-thaw cycles." However, pure DMSO freezes at 18.5°C. When a stock solution is repeatedly opened in humid ambient air, water is absorbed. This hydration drastically depresses the freezing point of the solvent. When the hydrated sample is returned to a -20°C freezer, the absorbed water forms ice crystals. These crystals physically crush the solubilized compound, forcing it out of solution and forming irreversible hydrates[2][3].

To maintain compound integrity, moisture exclusion is not optional—it is a mandatory systemic requirement.

Hydration S1 Pure DMSO Stock (Soluble Compound) S2 Moisture Absorption (Ambient Air Exposure) S1->S2 Humidity S3 Hydrated DMSO (Altered Solvent Matrix) S2->S3 S4 Freezing Point Drop & Ice Formation S3->S4 Freeze Cycle S5 Compound Precipitation (Irreversible Loss) S3->S5 Solvation Drop S4->S5 Physical Crushing

Caption: Mechanism of moisture-induced compound precipitation in DMSO stock solutions.

Step-by-Step Protocol: Preparation of 10 mM Stock Solutions

This protocol establishes a self-validating workflow designed to prevent moisture ingress and ensure exact molarity.

Materials Required:
  • N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide powder (desiccated).

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, <0.1% H₂O).

  • 0.22 µm PTFE syringe filters.

  • Low-bind polypropylene matrix tubes or amber glass vials.

  • Argon or Nitrogen gas source.

Methodology:
  • Thermal Equilibration:

    • Action: Remove the lyophilized compound vial from cold storage and place it in a desiccator at room temperature for 30–60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the lipophilic powder, compromising the stock before solvent is even added.

  • Precise Weighing:

    • Action: Weigh exactly 3.44 mg of the compound into a sterile, low-bind tube.

  • Solvent Addition:

    • Action: Add 1.00 mL of Anhydrous DMSO.

    • Causality: Standard benchtop DMSO contains high water content, which reduces the kinetic solubility limit of lipophilic compounds and accelerates precipitation[4].

  • Dissolution:

    • Action: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at 25°C–30°C for up to 5 minutes. Do not exceed 30°C.

  • Sterile Filtration (Critical Step):

    • Action: If the stock is intended for cell-based assays, filter the solution through a 0.22 µm PTFE membrane.

    • Causality: Never use Cellulose Acetate (CA) or Nitrocellulose (NC) filters. DMSO acts as a strong solvent that will dissolve these membranes, leaching toxic polymers into your stock and ruining downstream biological assays[5].

  • Aliquoting and Inert Storage:

    • Action: Divide the stock into single-use aliquots (e.g., 25–50 µL). Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C in a dark environment.

    • Causality: Single-use aliquots prevent the repeated atmospheric exposure that drives DMSO hydration and subsequent freeze-thaw precipitation[2].

G N1 1. Compound Equilibration (Desiccator, 30 min) N2 2. Precise Weighing (3.44 mg for 1 mL) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO) N2->N3 N4 4. Dissolution (Vortex / Mild Sonication) N3->N4 N5 5. Sterile Filtration (0.22 µm PTFE ONLY) N4->N5 N6 6. Aliquoting & Storage (Argon Purge, -20°C) N5->N6

Caption: Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Downstream Application: Aqueous Dilution Strategies

When transitioning from the 10 mM DMSO stock to aqueous assay buffers (e.g., PBS, HEPES, or cell culture media), N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is highly susceptible to "crashing out" (precipitating) due to its LogP of ~4.8.

  • Avoid Direct Aqueous Dilution: Direct dilution of a 10 mM stock into an aqueous buffer creates a localized high-concentration zone where the compound rapidly exceeds its kinetic solubility[4].

  • Intermediate Serial Dilutions: Always perform intermediate serial dilutions in 100% DMSO first.

  • Final Assay Concentration: Ensure the final concentration of DMSO in the working biological solution is ≤1.0% (preferably ≤0.5%) to avoid solvent-induced cytotoxicity or interference with assay readouts[5].

Table 2: Troubleshooting Stock Solution Anomalies
ObservationRoot CauseCorrective Action
Cloudiness upon DMSO addition Incomplete initial dissolutionApply gentle sonication (max 30°C) for 5 minutes.
Precipitation after freeze-thaw Moisture absorption (Hydration)Discard the aliquot. Ensure future aliquots are purged with Argon.
"Crash out" in assay buffer Exceeded kinetic solubility limitPerform intermediate serial dilutions in DMSO before aqueous transfer.

References

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library | Source: nih.gov | URL:[Link]

  • Compound storage made simple | Source: spid-technology.com | URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | Source: nih.gov | URL:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS | Source: nih.gov | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Topic: Optimizing the Synthesis Yield of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Welcome to the Technical Support Center. Synthesizing N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide presents a classic...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Synthesis Yield of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Welcome to the Technical Support Center. Synthesizing N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide presents a classic "double hindrance" dilemma. You are attempting to couple an α -quaternary carboxylic acid (extreme steric hindrance) with an ortho-halogenated aniline (sterically hindered and electronically deactivated). Standard peptide coupling protocols will almost certainly fail. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic Overview: Why is this coupling so difficult?

To solve the yield issue, we must first analyze the molecular topology of your starting materials:

  • 1-Phenylcyclopentane-1-carboxylic acid: The α -carbon is fully substituted (a quaternary center tied into a cyclopentane ring with a bulky phenyl group). This creates a massive steric shield around the carbonyl carbon, blocking incoming nucleophiles.

  • 2-Bromoaniline: The amine nucleophilicity is severely diminished by the electron-withdrawing inductive effect of the bromine atom. Furthermore, the ortho-bromo substituent creates localized steric hindrance exactly at the reaction center[1].

When you combine a highly shielded electrophile with a weak, bulky nucleophile, the activation energy for the C-N bond formation becomes insurmountably high at room temperature.

Troubleshooting FAQs

Q: I used standard HATU/DIPEA at room temperature, but my LC-MS shows <5% product and mostly unreacted starting material. Why? A: Coupling reagents like HATU or EDC/HOBt activate the acid by forming an active ester (e.g., an OAt or OBt ester). While highly reactive toward primary aliphatic amines, these active esters are exceptionally bulky. The steric clash between the massive OAt-ester of your α -quaternary acid and the ortho-bromo group of the aniline prevents the nucleophile from reaching the required Bürgi-Dunitz trajectory[1].

Q: If standard active esters are too bulky, what is the best activation strategy for 1-phenylcyclopentane-1-carboxylic acid? A: You must transition to an Acyl Fluoride intermediate. Fluorine has a van der Waals radius (1.47 Å) very similar to hydrogen (1.20 Å), making the acyl fluoride the least sterically hindered activated carbonyl possible. Despite their small size, acyl fluorides are highly electrophilic and uniquely stable to hydrolysis, allowing you to force the reaction at elevated temperatures without decomposing the intermediate[2][3].

Q: I successfully made the acid chloride using oxalyl chloride, but the coupling with 2-bromoaniline still stalled. How can I force the reaction? A: Acid chlorides are highly reactive[4], but neutral 2-bromoaniline is simply too weak of a nucleophile to attack the hindered carbonyl. You must fundamentally alter the electronics of the amine. By pre-treating 2-bromoaniline with a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide), you deprotonate the amine to form a lithium amide anion ( Ar−NH−Li+ ). This anion is exponentially more nucleophilic and will forcefully attack the hindered acid chloride[5][6].

Comparative Yield Data

The following table summarizes expected yields based on the activation and coupling strategy employed for this specific class of hindered substrates.

Activation StrategyCoupling Reagents / ConditionsNucleophile StateExpected Yield
Standard Active Ester HATU, DIPEA, DMF, 25°CNeutral Amine< 5%
Standard Acid Chloride Oxalyl Chloride, TEA, DCM, 25°CNeutral Amine15 - 20%
Anion-Driven (Acid Chloride) Oxalyl Chloride, LiHMDS, THF, 0°C to 25°CLithium Amide Anion65 - 70%
Acyl Fluoride (Thermal) BTFFH, DIPEA, DCE, 80°CNeutral Amine75 - 85%

Validated Experimental Protocols

Protocol A: The Acyl Fluoride Thermal Coupling (Recommended)

This protocol utilizes BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the acyl fluoride in situ, followed by thermal coupling[2][3].

Step-by-Step Methodology:

  • Activation: To a flame-dried microwave vial under argon, add 1-phenylcyclopentane-1-carboxylic acid (1.2 equiv) and BTFFH (1.3 equiv).

  • Solvation: Suspend the solids in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Base Addition: Add anhydrous DIPEA (3.0 equiv). Stir at room temperature for 45 minutes. Self-Validation: You can monitor the formation of the acyl fluoride via TLC or taking a small aliquot for IR spectroscopy (look for the characteristic acyl fluoride stretch ~1840 cm⁻¹).

  • Coupling: Add 2-bromoaniline (1.0 equiv) directly to the vial. Seal the vial.

  • Thermal Shift: Heat the reaction mixture to 80°C for 16–24 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: The Anion-Driven Acid Chloride Coupling

Use this method if BTFFH is unavailable. It relies on maximizing the nucleophilicity of the aniline[5][6].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 1-phenylcyclopentane-1-carboxylic acid (1.1 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Slowly add Oxalyl Chloride (1.5 equiv) at 0°C. Self-Validation: Vigorous gas evolution (CO and CO₂) confirms the reaction is proceeding. Stir for 2 hours at room temperature, then concentrate under vacuum to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.

  • Anion Generation: In a separate flame-dried flask, dissolve 2-bromoaniline (1.0 equiv) in anhydrous THF and cool to 0°C under argon.

  • Deprotonation: Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv). The bulky TMS groups of LiHMDS prevent it from acting as a nucleophile, ensuring clean deprotonation[5]. Stir for 30 minutes at 0°C to ensure complete formation of the lithium amide anion.

  • Coupling: Slowly transfer the THF solution of the acid chloride (from Step 1) into the anion solution at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Mechanistic Workflow

The following diagram illustrates the logical pathways and steric outcomes of the methodologies discussed.

AmideCoupling cluster_standard Standard Method (Failed) cluster_fluoride Acyl Fluoride Method (Optimal) cluster_lihmds Anion Method (Alternative) Start 1-Phenylcyclopentane-1-carboxylic Acid + 2-Bromoaniline HATU HATU / DIPEA (Room Temp) Start->HATU BTFFH BTFFH / DIPEA (CH2Cl2) Start->BTFFH SOCl2 Oxalyl Chloride -> Acid Chloride Start->SOCl2 Bulky Bulky OAt-Active Ester + Weak Nucleophile HATU->Bulky Yield1 Steric Clash Yield < 5% Bulky->Yield1 AcylF Acyl Fluoride Intermediate (Low Steric Profile) BTFFH->AcylF Yield2 Thermal Coupling (80°C) Yield 75-85% AcylF->Yield2 LiHMDS 2-Bromoaniline + LiHMDS -> Lithium Amide Anion SOCl2->LiHMDS Add to Anion Yield3 Nucleophilic Attack Yield 60-70% LiHMDS->Yield3

Mechanistic pathways for coupling hindered alpha-quaternary acids with deactivated anilines.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates (University of Southern Denmark Repository). SDU.[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]

  • The Chemistry of Strong Bases: Understanding the Advantages of LiHMDS in Deprotonation. NBinno.[Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. NIH/PMC.[Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Target Molecule: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Classification: Highly Lipophilic, Non-Ionizable (BCS Class II/IV) Welcome to the Technical Support Center. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Classification: Highly Lipophilic, Non-Ionizable (BCS Class II/IV)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide. This molecule is notoriously difficult to formulate due to its rigid cyclopentane core, bulky di-phenyl substitutions, and the highly hydrophobic bromine atom.

Below, you will find diagnostic workflows, mechanistic Q&As, quantitative data, and self-validating protocols to overcome these solubility barriers.

Part 1: Diagnostic Workflow

Before troubleshooting, you must classify the root cause of the molecule's insolubility. Is the barrier driven by the energy required to break the crystal lattice, or by the inability of the solvent to accommodate the lipophilic structure?

SolubilityDiagnostic Start N-(2-bromophenyl)-1-phenyl cyclopentane-1-carboxamide Assess Assess Solid-State Properties (DSC, pXRD) Start->Assess HighMP High Melting Point (>200°C) High Lattice Energy Assess->HighMP LowMP Low Melting Point (<150°C) High LogP (>4) Assess->LowMP BrickDust Classification: 'Brick Dust' (Lattice-limited) HighMP->BrickDust GreaseBall Classification: 'Grease Ball' (Solvation-limited) LowMP->GreaseBall Formulation1 Amorphous Solid Dispersion (ASD) or Nanosuspension BrickDust->Formulation1 Formulation2 Lipid-Based Formulation (LBDDS) (SEDDS/SMEDDS) GreaseBall->Formulation2

Diagnostic workflow for classifying and formulating poorly soluble APIs.

Part 2: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into an aqueous assay buffer? A1: You are observing a failure of kinetic solubility . When shifting from a 100% DMSO stock to an aqueous buffer, the solvent's dielectric constant changes drastically, and its solvation capacity drops exponentially. The local concentration of the highly lipophilic API rapidly exceeds its nucleation threshold, resulting in instantaneous precipitation of a metastable amorphous solid[1]. To prevent this in early in vitro assays, keep the final DMSO concentration below 1%, ensure rapid vortexed mixing, or pre-formulate the API in a surfactant like Tween-80[2].

Q2: Standard pH adjustments and salt formation techniques are failing. What am I doing wrong? A2: You are attempting to ionize a non-ionizable molecule. The carboxamide functional group in N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is neutral across the entire physiological pH range (pH 1–10). Because it cannot accept or donate a proton to form a stable salt, traditional pH-modification strategies are fundamentally incompatible with this chemotype.

Q3: How do I know if my compound is a "Brick Dust" or "Grease Ball" molecule, and why does it matter? A3: This distinction dictates your entire formulation strategy.

  • "Brick Dust" molecules have high melting points (>200°C) and high crystal lattice energies driven by strong intermolecular forces (e.g., pi-pi stacking between the phenyl rings and halogen bonding from the bromine). They are insoluble in both water and lipids[3].

  • "Grease Balls" have lower melting points but high LogP (>4). They are highly lipophilic and solvation-limited[4].

Causality: If your API is "brick dust," you must use energy-intensive methods to break the crystal lattice, such as Amorphous Solid Dispersions (ASDs)[5]. If it is a "grease ball," Lipid-Based Drug Delivery Systems (LBDDS) are ideal because the API will readily dissolve in the lipid excipients[6].

Part 3: Quantitative Data & Formulation Selection

The table below summarizes the expected performance of various formulation strategies for this specific molecule.

Formulation StrategyMechanism of SolubilizationExpected Solubility GainSuitability for this API
pH Adjustment / Salts Ionization of functional groups1x (No change)Poor: Amide is neutral at physiological pH.
Cosolvents (10% DMSO) Reduction of dielectric constant2x – 5xPoor: High risk of precipitation upon dilution.
Cyclodextrins (HPβCD) Host-guest inclusion complexation10x – 50xModerate: Bulky di-phenyl/cyclopentane core limits cavity fit.
Lipid-Based (SEDDS) Micellar encapsulation / Lipid solvation100x – 500xExcellent: If API exhibits low melting point (Grease Ball)[6].
Amorphous Solid Dispersion Disruption of crystal lattice energy500x – 1000xExcellent: If API exhibits high melting point (Brick Dust)[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Shake-Flask Assay

Purpose: To determine true equilibrium solubility, avoiding the false positives of kinetic supersaturation[7].

AssayLogic Stock API in DMSO Stock Aqueous Add to Aqueous Buffer Stock->Aqueous Precipitate Immediate Precipitation? (Nephelometry) Aqueous->Precipitate Kinetic Kinetic Solubility Limit Reached (Amorphous Precipitate) Precipitate->Kinetic Yes Thermo Incubate 24h (Shake-Flask) Measure Supernatant (HPLC) Precipitate->Thermo No / Wait Crystalline Thermodynamic Equilibrium (Crystalline Solid State) Kinetic->Crystalline Ostwald Ripening Thermo->Crystalline

Mechanistic logic distinguishing kinetic precipitation from thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of crystalline N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide to a glass vial.

  • Buffer Addition: Add 1 mL of aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 to 48 hours. Causality: Extended incubation is required to overcome the kinetic dissolution barrier and allow Ostwald ripening, ensuring the system reaches true thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids.

  • Quantification: Extract the supernatant and quantify the dissolved API via HPLC-UV.

  • Self-Validation Step (Critical): Recover the residual solid pellet and analyze it via powder X-Ray Diffraction (pXRD). Logic: If the pellet is amorphous, the system has not reached thermodynamic equilibrium. The presence of crystalline diffraction peaks validates that the measured concentration is the true thermodynamic solubility limit[1].

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Casting

Purpose: To enhance the apparent solubility of "brick dust" chemotypes by trapping the API in a high-energy amorphous state[8].

Step-by-Step Methodology:

  • Polymer Selection: Select Copovidone (PVP-VA) due to its high glass transition temperature (Tg) and amphiphilic properties, which inhibit API recrystallization[9].

  • Co-dissolution: Dissolve 10 mg of API and 90 mg of Copovidone (10% drug load) in 1 mL of a common solvent (e.g., Dichloromethane/Ethanol 1:1 v/v). Causality: Complete dissolution in a common solvent ensures intimate, molecular-level mixing of the drug and polymer.

  • Solvent Evaporation: Cast the solution onto a Teflon dish and rapidly evaporate the solvent under a gentle stream of N2 gas. Transfer to a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation Step: Analyze the resulting film via Differential Scanning Calorimetry (DSC). Logic: The absence of the API's characteristic melting endotherm and the presence of a single, unified Tg confirms a successful, stable molecular dispersion[10].

References[6] Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Source: Aenova Group. URL: https://www.aenova-group.com/insights/lipid-based-formulations-for-poorly-soluble-drugs[8] The Twofold Advantage of the Amorphous Form as an Oral Drug Delivery Practice for Lipophilic Compounds: Increased Apparent Solubility and Drug Flux Through the Intestinal Membrane. Source: PMC (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581665/[10] Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Source: IJSRT Journal. URL: https://ijsrtjournal.com/[4] Lipid-Based Formulations for Early-Stage Clinical Trials. Source: American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/562308-Lipid-Based-Formulations-for-Early-Stage-Clinical-Trials/[7] kinetic versus thermodynamic solubility temptations and risks. Source: PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/22884813/[1] Kinetic versus thermodynamic solubility temptations and risks. Source: Ovid / European Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/22884813/[2] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Source: Enamine. URL: https://enamine.net/adme-tox/physicochemical-properties/aqueous-solubility[3] Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Source: Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1248557/full[5] Solubility enhancement with amorphous solid dispersions. Source: Seppic. URL: https://www.seppic.com/en/solubility-enhancement-amorphous-solid-dispersions[9] Amorphous solid dispersions for enhanced drug solubility and stability. Source: Technobis. URL: https://www.crystallizationsystems.com/application-notes/amorphous-solid-dispersions-for-enhanced-drug-solubility-and-stability

Sources

Troubleshooting

Preventing thermal degradation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide during storage

Technical Support Center: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Storage & Stability Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Storage & Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide. This resource synthesizes fundamental physical chemistry with field-proven methodologies to ensure the integrity of your active pharmaceutical ingredient (API) during storage and handling.

Part 1: Core Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the structural causality behind it. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a secondary amide, but it is highly atypical due to extreme steric encumbrance.

Normally, amides are characterized by exceptional kinetic stability. The nitrogen lone pair delocalizes into the carbonyl π -system, giving the C-N bond a partial double-bond character with a high dissociation energy averaging approximately 96 kcal/mol[1]. However, our target compound features a bulky 1-phenylcyclopentyl group (a quaternary α -carbon) directly attached to the carbonyl, and an ortho-bromophenyl group attached to the nitrogen.

This severe steric hindrance forces the amide out of its optimal planar geometry. The disruption of planarity significantly reduces resonance stabilization, weakening the C-N bond and making it highly susceptible to thermal cleavage and nucleophilic attack (hydrolysis)[2][3]. Furthermore, at elevated temperatures, the presence of trace moisture acts as a nucleophile, rapidly accelerating the hydrolytic degradation of the amide into 1-phenylcyclopentanecarboxylic acid and 2-bromoaniline[4].

Part 2: Troubleshooting & FAQs

Q1: We observe a steady increase in 2-bromoaniline in our HPLC chromatograms after 1 month of storage at room temperature (25°C / 60% RH). Why is this happening? A: This is a classic case of thermally accelerated amide hydrolysis. Because the bulky 1-phenylcyclopentyl and 2-bromophenyl groups prevent the amide from adopting a stable, planar conformation, the activation energy required for hydrolysis is drastically lowered[3]. Moisture in the ambient air acts as the nucleophile. Solution: You must eliminate moisture and thermal energy. Transition your storage protocol to cryogenic conditions (-20°C) and utilize vacuum desiccation[5].

Q2: During our accelerated stability testing (40°C / 75% RH), the API powder developed a slight brown discoloration. Is this related to the amide bond? A: Yes, indirectly. The discoloration is a secondary degradation pathway. Once thermal stress and humidity cleave the weakened amide bond, 2-bromoaniline is released. Anilines are highly prone to oxidation when exposed to air and light, leading to the formation of colored azo or quinoid polymeric byproducts. Solution: Implement inert gas (Argon or Nitrogen) purging before sealing the storage vials to displace oxygen[2].

Q3: How do we ensure our stability-indicating methods comply with regulatory standards for this specific compound? A: Your analytical methods must be validated against a rigorous Forced Degradation Study as per the ICH Q1A(R2) guidelines[5][6]. Because this compound is prone to both hydrolysis and oxidation, your HPLC method must be capable of resolving the parent peak from 1-phenylcyclopentanecarboxylic acid, 2-bromoaniline, and any debrominated oxidative byproducts.

Part 3: Experimental Protocols

To ensure a self-validating system of quality control, implement the following step-by-step methodologies in your laboratory.

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

This protocol establishes the intrinsic stability profile of the API by forcing degradation to ~5-20%, proving your analytical method is stability-indicating[5].

  • Thermal Stress: Weigh 10 mg of the API into a sealed glass vial. Incubate at 60°C (10°C above standard accelerated conditions) for 7 days.

  • Hydrolytic Stress (Acid/Base): Dissolve 10 mg of API in 5 mL of a 50:50 Acetonitrile/Water mixture. Add 1 mL of 0.1 N HCl (for acid stress) or 0.1 N NaOH (for base stress). Heat at 40°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Dissolve 10 mg of API in 5 mL of solvent. Add 1 mL of 3% H2​O2​ . Stir at room temperature for 24 hours in the dark.

  • Analysis: Analyze all samples via HPLC-UV/MS. Ensure mass balance (Peak Area of API + Peak Area of Degradants 100% of initial API area).

Protocol B: Optimal Long-Term Storage Preparation
  • Lyophilization/Drying: Dry the synthesized API in a vacuum oven at 30°C (avoid higher temperatures to prevent premature thermal cleavage) under high vacuum (< 10 mbar) for 48 hours to reduce residual moisture to < 0.5%.

  • Aliquotting: Transfer the dried powder into amber glass vials (to prevent photolytic degradation of the bromo-aromatic system).

  • Inert Purging: Insert an Argon gas line into the vial. Purge gently for 30 seconds to displace ambient oxygen and humidity.

  • Sealing & Storage: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal with Parafilm and store the vials in a monitored -20°C freezer.

Part 4: Data Presentation & Visualization

Table 1: Quantitative Stability Metrics & Storage Guidelines

The following table summarizes the expected degradation kinetics based on ICH Q1A(R2) conditions[5][6] and the structural thermodynamics of the API[1].

ParameterICH Q1A(R2) ConditionExpected Degradation RateShelf-Life Projection ( t90​ )Recommended Action
Long-Term 25°C / 60% RHModerate (~0.5% / month)< 24 monthsDesiccation required
Intermediate 30°C / 65% RHHigh (~1.2% / month)< 12 monthsArgon purge & seal
Accelerated 40°C / 75% RHSevere (>3.0% / month)< 3 monthsAvoid thermal stress
Cryogenic -20°C (Dry)Negligible (<0.01% / month)> 60 monthsOptimal Storage
Bond Energy C-N (Standard Amide)~96 kcal/molN/AReference Baseline
Bond Energy C-N (Sterically Hindered)< 80 kcal/mol (Est.)N/AExplains instability
Workflow & Pathway Visualizations

DegradationPathway A N-(2-bromophenyl)-1-phenyl cyclopentane-1-carboxamide D Steric Strain & Resonance Disruption A->D B Thermal Stress (>40°C) B->D C Moisture Ingress (>60% RH) E Amide Bond Cleavage (Hydrolysis) C->E D->E F 1-Phenylcyclopentane carboxylic acid E->F G 2-Bromoaniline (Toxic Degradant) E->G

Mechanistic pathway of thermal and hydrolytic degradation of the sterically hindered amide.

StorageProtocol S1 Step 1: Vacuum Dessication (<0.5% Moisture) S2 Step 2: Argon Purging (Inert Atmosphere) S1->S2 S3 Step 3: Amber Glass Packaging (Light Protection) S2->S3 S4 Step 4: Cryogenic Storage (-20°C) S3->S4 S5 Step 5: ICH Q1A(R2) Stability Monitoring S4->S5

Optimized workflow for the long-term storage and stability monitoring of the API.

References

  • How to Enhance Amide Stability in High-Temperature Processes - Patsnap Eureka.
  • Base-promoted dynamic amide exchange: efficient access to isotopically enriched tertiary amides - RSC Publishing.
  • Amide (functional group) - Grokipedia.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - European Medicines Agency (EMA).
  • Guar Gum-Grafted Terpolymer Hydrogels for Ligand-Selective Individual and Synergistic Adsorption - PMC (National Institutes of Health).

Sources

Optimization

Technical Support Center: Chromatography Optimization for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Welcome to the Advanced Chromatography Support Center. Purifying sterically hindered, highly lipophilic amides like N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide presents unique physicochemical challenges. The mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Purifying sterically hindered, highly lipophilic amides like N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide presents unique physicochemical challenges. The molecule features a rigid cyclopentane core, dual aromatic rings, and a highly polarized carboxamide linkage. This combination often leads to poor solubility, severe peak tailing on standard stationary phases, and co-elution with structurally similar precursors (such as 2-bromoaniline).

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative optimization strategies to achieve >99% purity.

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why does my target carboxamide streak across the column, resulting in poor recovery and broad fractions? The Causality: Normal-phase silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids and hydrogen-bond donors. The carboxamide functional group contains a highly polarized carbonyl oxygen (H-bond acceptor) and an amide proton (H-bond donor). This creates 1, causing the molecules to partition unevenly and lag during elution[1]. The Solution: Suppress silanol ionization and block active sites by adding a competitive modifier. Incorporating 1% Triethylamine (TEA) into your mobile phase effectively caps the acidic silanols, allowing the amide to elute as a sharp, symmetrical band[1].

Q2: I am seeing co-elution of the product with the starting material, 2-bromoaniline. How can I resolve this? The Causality: Both the target amide and 2-bromoaniline possess heavy aromatic shielding and similar polar surface areas, causing them to co-elute in standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate). The Solution: Shift the selectivity by changing the mobile phase to Toluene/Ethyl Acetate (85:15). The π -electron rich toluene competitively interacts with the aromatic rings of the analytes. Because the amide has a bulky, non-planar 1-phenylcyclopentyl group, its π -stacking interactions differ significantly from the planar 2-bromoaniline, altering their relative retention factors (Rf). Alternatively, exploit the basicity of the primary amine via an acidic pre-column wash (See Protocol A).

Q3: The crude mixture is highly lipophilic but precipitates when I try to load it onto the column with hexane. What is the best loading strategy? The Causality: The molecule's rigid core and dual aromatic rings make it highly lipophilic, yet its crystalline lattice energy and hydrogen-bonding amide core make it poorly soluble in non-polar solvents. Attempting a wet load in a stronger solvent (like pure DCM) will disrupt the column equilibrium and cause band broadening. The Solution: Employ the dry loading technique.2[2]. This ensures the sample is introduced to the column as a perfectly uniform, narrow band.

Q4: My product elutes as a broad band with a distinct "shoulder," but NMR shows it is completely pure. What is happening? The Causality: The bulky 2-bromophenyl group ortho to the amide nitrogen, combined with the sterically demanding 1-phenylcyclopentyl group, creates a high energy barrier to rotation around the amide C-N bond. On the timescale of silica gel chromatography, you are partially resolving two distinct rotamers. The Solution: Do not over-optimize the solvent system trying to "separate" these peaks; they will re-equilibrate in the collection flask. To sharpen the elution profile, increase the mobile phase flow rate to reduce the residence time on the column, or switch to a less viscous solvent system (e.g., DCM/MeOH) to improve mass transfer kinetics.

Part 2: Optimized Experimental Protocols

Protocol A: Pre-Chromatography Matrix Cleanup (Amine Scavenging)

Objective: Remove unreacted 2-bromoaniline before it reaches the stationary phase to prevent competitive binding and co-elution.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acidic Wash: Transfer to a separatory funnel and wash with 2 x 25 mL of 1M aqueous HCl. Causality: The acid protonates the basic aniline (pKa ~2.5), forcing it into the aqueous phase as an ammonium salt, while the neutral highly lipophilic amide remains in the DCM.

  • Neutralization & Drying: Wash the organic layer with 25 mL of saturated aqueous NaHCO₃, followed by 25 mL of brine. Dry over anhydrous Na₂SO₄.

  • Self-Validating Checkpoint: Spot the dried organic layer on a TLC plate alongside a pure 2-bromoaniline standard. Develop in Hexane/EtOAc (80:20).3[3]. The amine spot (Rf ~0.35, stains brown/purple with ninhydrin) should be completely absent.

Protocol B: Dry-Loading and Gradient Elution

Objective: Achieve high-resolution separation of the target carboxamide without solvent-induced band broadening.

  • Dry Load Preparation: Add bare silica gel to the DCM solution from Protocol A at a 1:3 (crude mass : silica mass) ratio. Evaporate under reduced pressure until a completely dry, free-flowing powder is obtained[2].

  • Column Packing: Pack the column using a slurry of silica gel in Hexane containing 1% TEA. Causality:4 before the sample is introduced[4].

  • Loading: Carefully pour the dry-loaded powder onto the flat surface of the silica bed. Top with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Elution: Elute using a step gradient:

    • 2 Column Volumes (CV) of 90:10 Hexane/EtOAc (+1% TEA)

    • 3 CV of 85:15 Hexane/EtOAc (+1% TEA)

    • 3 CV of 80:20 Hexane/EtOAc (+1% TEA)

  • Self-Validating Checkpoint: Monitor fractions via UV (254 nm). The target amide will elute as a sharp, concentrated band during the 80:20 phase. If the product spans more than 5 contiguous fractions, the dry load was insufficiently dried (residual DCM disrupted the band), or the column was overloaded.

Part 3: Quantitative Mobile Phase Optimization Data

Solvent SystemAdditiveTarget RfPeak SymmetryMechanistic EffectRecommendation
Hexane / EtOAc (80:20)None0.25Poor (Severe Tailing)Unshielded silanol hydrogen bonding❌ Avoid
Hexane / EtOAc (80:20)1% TEA0.30Excellent (Sharp)TEA caps acidic silanol sites✅ Primary Choice
Toluene / EtOAc (85:15)None0.28GoodEnhanced π−π selectivity✅ Best for Aniline Separation
DCM / MeOH (99:1)None0.35ModerateMeOH provides competitive H-bonding⚠️ Use if solubility is poor

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Mixture (Amide + 2-Bromoaniline) Workup Liquid-Liquid Extraction (1M HCl Wash) Start->Workup CheckAmine Is 2-bromoaniline completely removed? Workup->CheckAmine DryLoad Dry Loading on Silica (1:3 w/w ratio) CheckAmine->DryLoad Yes RepeatWash Repeat Acid Wash CheckAmine->RepeatWash No Chromatography Flash Chromatography (Hexane/EtOAc + 1% TEA) DryLoad->Chromatography RepeatWash->Workup Fractions Analyze Fractions (TLC / UV) Chromatography->Fractions Pure Pure N-(2-bromophenyl)- 1-phenylcyclopentane- 1-carboxamide Fractions->Pure

Figure 1: Optimized purification workflow for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide.

Part 5: References

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation.com.[Link]

  • The Analytical Scientist. "Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide." Theanalyticalscientist.com.[Link]

  • Quora Chromatography Community. "When do we find tailing in chromatography, and how can we eliminate that?" Quora.com.[Link]

Sources

Troubleshooting

Minimizing off-target effects of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide in cellular assays

Welcome to the Application Support Center for small-molecule probe optimization. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly lipophilic, halogenated screening compound often utilized in early-stage p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for small-molecule probe optimization.

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly lipophilic, halogenated screening compound often utilized in early-stage phenotypic assays and targeted inhibition studies. Due to its specific physicochemical properties—namely the bulky, hydrophobic 1-phenylcyclopentane moiety and the polarizable 2-bromoanilide group—it is highly susceptible to specific classes of off-target effects in cell-based assays.

This guide is designed for researchers and drug development professionals to troubleshoot, isolate, and mitigate these artifacts, ensuring that your phenotypic readouts are driven by true on-target engagement.

Part 1: Troubleshooting FAQs

Q1: My cellular assay shows a steep dose-response curve with a Hill slope > 2.0 at concentrations above 5 µM. Is this polypharmacology? A: While polypharmacology is possible, a Hill slope > 2.0 combined with the high lipophilicity of this compound strongly suggests colloidal aggregation . At micromolar concentrations in aqueous media, small molecules with large hydrophobic cores (like the 1-phenylcyclopentane group) undergo phase separation to form sub-micron colloidal particles[1]. These colloids promiscuously sequester and partially denature off-target proteins, leading to false-positive phenotypic readouts[2]. Actionable Step: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the biological activity disappears, your initial result was an aggregation-based artifact.

Q2: I am observing off-target kinase inhibition even though my compound was designed for a non-kinase target. Why is this happening? A: This is likely driven by halogen bonding . The 2-bromophenyl group features a highly positive electrostatic potential at the tip of the bromine atom, known as a σ-hole[3]. This σ-hole acts as a strong Lewis acid, forming highly directional, non-covalent bonds with Lewis bases—most notably the backbone carbonyl oxygens in the hinge region of various off-target kinases[3]. Actionable Step: Synthesize the 2-fluoro analog of your compound. Fluorine is highly electronegative and lacks a polarizable σ-hole, effectively abolishing halogen bonding. If the 2-fluoro analog loses the off-target kinase activity, you have confirmed the mechanism.

Q3: How do I definitively prove that the phenotypic response in my cells is due to on-target engagement rather than generic membrane disruption? A: You must uncouple target occupancy from the downstream phenotype using a self-validating biophysical method. We highly recommend the Cellular Thermal Shift Assay (CETSA) [4]. CETSA relies on the principle of ligand-induced thermodynamic stabilization, allowing you to quantify direct target engagement in intact cells without modifying the compound with fluorophores or crosslinkers[5].

Part 2: Mechanistic & Workflow Visualizations

Workflow Start Observe Phenotype (IC50 < 10 µM) CheckHill Check Hill Slope Start->CheckHill Agg Hill Slope > 2.0 Suspect Aggregation CheckHill->Agg Yes Specific Hill Slope ≈ 1.0 Suspect Specific Binding CheckHill->Specific No DLS Run DLS Protocol Add 0.01% Triton X-100 Agg->DLS CETSA Run CETSA Confirm Target Engagement Specific->CETSA Halogen Test 2-Fluoro Analog (Halogen Bond Control) CETSA->Halogen Target Engaged, but off-target suspected

Decision tree for identifying and mitigating aggregation and halogen-bonding off-target effects.

Pathway Compound N-(2-bromophenyl)-1- phenylcyclopentane- 1-carboxamide OnTarget Primary Target (e.g., PIN1/HDAC) Compound->OnTarget Specific Affinity OffTarget1 Colloidal Aggregates (Hydrophobic Core) Compound->OffTarget1 > 5 µM Concentration OffTarget2 Off-Target Kinases (Halogen Bonding) Compound->OffTarget2 σ-Hole Interaction Pheno1 Specific Phenotype (Cell Cycle Arrest) OnTarget->Pheno1 Pheno2 Membrane Disruption & Protein Sequestration OffTarget1->Pheno2 Pheno3 False-Positive Signaling Inhibition OffTarget2->Pheno3

Mechanistic pathway showing how colloidal aggregation and halogen bonding disrupt phenotypic readouts.

Part 3: Validated Experimental Protocols

Protocol 1: Determining Critical Aggregation Concentration (CAC) via DLS

Causality & Validation: This protocol identifies if your compound forms false-positive colloids. It is self-validating: true colloids will disperse upon the addition of a mild detergent, whereas insoluble amorphous precipitates will not[2].

  • Sample Preparation: Prepare serial dilutions of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (0.1 µM to 100 µM) in your exact filtered cellular assay buffer (e.g., DMEM + 1% DMSO).

  • DLS Measurement: Transfer 30 µL of each concentration to a 384-well clear-bottom plate. Measure the light scattering intensity (count rate) and hydrodynamic radius using a plate-based Dynamic Light Scattering (DLS) instrument.

  • Detergent Challenge: Identify wells showing a hydrodynamic radius > 50 nm (indicative of colloids). Add Triton X-100 to these wells to a final concentration of 0.01% and incubate for 10 minutes.

  • Data Analysis: The CAC is the concentration at which scattering intensity sharply increases. If the signal drops back to baseline post-detergent, colloidal aggregation is confirmed, and all cellular data above this concentration should be discarded[2].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Causality & Validation: This protocol proves that the compound physically binds its intended target inside a living cell. It uses a structurally similar inactive analog (e.g., the 2-fluoro derivative) as a negative control to ensure the thermal shift is driven by specific pharmacophore engagement rather than generic compound-induced cellular stress[4].

  • Cell Culture & Dosing: Plate your target cell line (e.g., HEK293) at 106 cells/mL. Treat with 10 µM of the active compound, vehicle (0.1% DMSO), or 10 µM of the inactive 2-fluoro analog for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot 50 µL of the intact cell suspension into individual PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature[4].

  • Lysis: Add 15 µL of lysis buffer (supplemented with protease inhibitors) to each tube. Subject the tubes to 3 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation & Detection: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins[5]. Carefully extract the soluble supernatant and analyze the remaining soluble fraction of your target protein via Western blot or AlphaScreen.

  • Interpretation: A positive target engagement is confirmed if the active compound induces a positive thermal shift ( ΔTagg​>2∘C ) compared to both the vehicle and the inactive analog.

Part 4: Quantitative Mitigation Metrics

Off-Target MechanismStructural DriverMitigation / Validation StrategyExpected IC50 ShiftValidation Metric
Colloidal Aggregation 1-phenylcyclopentane coreAdd 0.01% Triton X-100 to assay buffer> 10-fold loss of potencyDLS Radius drops from >100nm to <10nm
Halogen Bonding (Kinases) 2-bromophenyl σ-holeSubstitute Br with F (2-fluoro analog)Complete loss of off-target activityCETSA ΔTagg​=0∘C for off-target
Non-specific Lipid Partitioning High LogPRun assay in 10% FBS vs. Serum-Free5 to 20-fold rightward shiftFree fraction ( fu​ ) < 0.01 via equilibrium dialysis

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical and Comparative Guide to N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide and Standard Carboxamide Derivatives The carboxamide functional group is a cornerstone of medicinal chemistry, recognize...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical and Comparative Guide to N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide and Standard Carboxamide Derivatives

The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs and biologically active molecules.[1] Its unique combination of a hydrogen bond donor (the N-H group) and acceptor (the C=O group), coupled with a planar structure that restricts conformational flexibility, allows for strong and specific interactions with biological targets.[1][2] This versatility has led to the development of carboxamide derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]

Standard carboxamide derivatives, such as those based on indole, quinoline, or simple benzamide cores, are well-established pharmacophores.[2][6] However, the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of new chemical space. This guide introduces N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide , a novel compound that merges three distinct structural motifs: a sterically hindered 1-phenylcyclopentane core, the robust carboxamide linker, and an electronically modified N-(2-bromophenyl) moiety.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of this novel compound against standard carboxamide derivatives. We will delve into synthetic strategies, compare potential biological activities based on data from structurally related analogs, and provide detailed experimental protocols for evaluation. The objective is to present a scientifically grounded perspective on the potential of this novel scaffold and to equip researchers with the practical knowledge needed to explore its therapeutic utility.

Part 1: Synthesis and Physicochemical Characterization

The synthetic accessibility of a compound is a critical factor in its development. The synthesis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide can be achieved through a logical and scalable multi-step process, which we compare with general methods for standard carboxamides.

Synthesis of the Core Intermediate: 1-Phenylcyclopentanecarboxylic Acid

The precursor to our target compound is 1-phenylcyclopentanecarboxylic acid. Two common and effective routes for its synthesis are Phase Transfer Catalysis and Grignard Reagent Carboxylation.[7]

  • Route A: Phase Transfer Catalysis: This method involves the alkylation of phenylacetonitrile with 1,4-dibromobutane under phase transfer conditions, followed by hydrolysis of the resulting nitrile. This route is often favored for its operational simplicity and avoidance of sensitive organometallic reagents.[7]

  • Route B: Grignard Reagent Carboxylation: This classic approach involves forming a Grignard reagent from 1-bromo-1-phenylcyclopentane and reacting it with solid carbon dioxide (dry ice).[7] This method is highly reliable for forming the carboxylic acid functionality.

Amide Bond Formation: The Final Coupling Step

With the carboxylic acid precursor in hand, the final step is the formation of the amide bond with 2-bromoaniline. This is a standard transformation in medicinal chemistry.

Experimental Protocol: Synthesis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

  • Acid Activation: To a solution of 1-phenylcyclopentanecarboxylic acid (1.0 mmol) in an anhydrous solvent such as N,N-dimethylformamide (DMF, 10 mL), add a coupling agent like HATU (1.1 mmol) and a non-nucleophilic base such as triethylamine (Et₃N) (2.0 mmol).[8]

  • Activation Period: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the active ester intermediate, which is highly reactive towards amines.

  • Amine Addition: Add 2-bromoaniline (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[9]

  • Work-up and Purification: Once complete, pour the reaction mixture into water (50 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.

Causality in Protocol Design: The choice of HATU as a coupling agent is based on its high efficiency and low rate of side reactions, such as epimerization. The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated acid intermediate and the coupling agent. The aqueous work-up serves to remove the water-soluble byproducts, including excess base and the coupling agent residue.

Comparative Physicochemical Properties

The introduction of the 1-phenylcyclopentane group and the 2-bromophenyl moiety is expected to significantly alter the physicochemical profile compared to smaller, more polar standard carboxamides.

PropertyN-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (Predicted)Standard Carboxamide (e.g., Benzamide)Rationale for Difference
Molecular Weight ( g/mol ) ~359.26~121.14The addition of the phenylcyclopentane and bromophenyl groups substantially increases mass.
Lipophilicity (LogP) HighLow to ModerateThe large, nonpolar phenylcyclopentane moiety significantly increases lipophilicity, which can enhance membrane permeability but may reduce aqueous solubility.[6]
Hydrogen Bond Donors/Acceptors 1 Donor / 1 Acceptor1 Donor / 1 AcceptorThe core carboxamide functionality remains the same.
Rotatable Bonds ~3~1The cyclopentane ring adds rigidity, but the phenyl-ring and aryl-amide bonds allow for rotation.

Table 1: Predicted physicochemical property comparison.

Part 2: Comparative Biological Activity and Performance

While direct experimental data for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is not extensively available, we can infer its potential biological activities by examining its constituent parts and comparing them to established carboxamide derivatives.

Potential as Sodium Channel Blockers

A key insight comes from studies on related cyclopentane carboxamide derivatives. Novel 1,2-trans-substituted cyclopentane carboxamides have been identified as potent blockers of the peripheral nerve sodium channel Na(V)1.7.[10] This channel is a high-value target for the treatment of inflammatory and neuropathic pain. The rigid cyclopentane scaffold is crucial for orienting the pharmacophoric elements correctly within the channel's binding site.

  • Hypothesis: The 1-phenylcyclopentane core of our target compound may confer activity as a sodium channel blocker, suggesting potential applications in pain management.

Predicted Anti-inflammatory and Antimicrobial Activity

The N-(2-bromophenyl) moiety is not merely a passive substituent. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide (a salicylanilide derivative) have demonstrated both antimicrobial activity, particularly against Gram-positive bacteria, and significant in vitro anti-inflammatory effects.[11] The bromine atom can participate in halogen bonding and alters the electronic properties of the phenyl ring, potentially enhancing binding affinity to target proteins.[11]

  • Hypothesis: The N-(2-bromophenyl) group may impart anti-inflammatory and antimicrobial properties to the molecule.

Comparison with Standard Carboxamide Derivatives

The predicted activities of our novel compound can be benchmarked against the well-documented roles of standard carboxamides.

Carboxamide ClassPrimary Biological ActivityKey Structural FeaturesRepresentative Example
Indole-2-Carboxamides Anticancer[2][4]Planar indole ring system interacts with DNA or protein targets.[2]N-substituted 1H-indole-2-carboxamides targeting various cancer cell lines.[4]
Quinoline-Carboxamides Aryl hydrocarbon receptor (AHR) modulation, antimalarial[6][12]The quinoline scaffold can intercalate into DNA or bind to enzyme active sites.Laquinimod (AHR ligand), Quinoline-4-carboxamides (antimalarial).[6][12]
Thiophene-Carboxamides Fungicidal (SDHI)[13][14]The thiophene ring mimics the succinate substrate, inhibiting succinate dehydrogenase (SDH).Boscalid, a commercial fungicide.[13]
N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Predicted: Sodium Channel Blockade, Anti-inflammatory, Antimicrobial[10][11]Bulky, lipophilic cyclopentane core combined with an electron-withdrawing bromophenyl group.(Investigational Compound)

Table 2: Comparative overview of biological activities of different carboxamide classes.

Part 3: Experimental Workflows for Biological Evaluation

To validate the hypothesized activities, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for the biological screening of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide.

Workflow for Comprehensive Biological Profiling

G A Compound Synthesis & QC B Antiproliferative Assay (MTT Assay) A->B Test Compound C Antimicrobial Assay (Broth Microdilution) A->C Test Compound D Anti-inflammatory Assay (Protease Inhibition) A->D Test Compound E Mechanism of Action (e.g., Na+ Channel Patch Clamp) B->E If Active D->E If Active F Pharmacokinetic Study (Microsomal Stability) E->F G In Vivo Efficacy Model (Carrageenan Paw Edema) F->G H Preliminary Toxicology G->H If Efficacious I Lead Optimization H->I

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Protocol: In Vitro Antiproliferative MTT Assay

This assay assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[2]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[3][8]

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., at doses of 10, 20, 50 mg/kg) or a standard drug (e.g., Indomethacin) intraperitoneally or orally. The control group receives only the vehicle.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability, which is a key parameter in determining its pharmacokinetic profile.[6]

  • Reaction Setup: In a microcentrifuge tube, combine pooled liver microsomes (e.g., from human or rat), a phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH regenerating system.[6] This system provides the necessary cofactors for cytochrome P450 enzymes, which are the primary drug-metabolizing enzymes in the liver.

  • Time-Point Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[6]

Part 4: Mechanistic Insights and Future Directions

The unique structure of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide suggests a distinct mechanism of action compared to planar, heterocyclic carboxamides.

Hypothesized Mechanism of Action: Sodium Channel Blockade

G membrane Extracellular Space Cell Membrane Intracellular Space channel_open Na+ Channel (Open) Na+ Influx channel_blocked Na+ Channel (Blocked) No Na+ Influx depolarization Nerve Depolarization (Pain Signal) channel_open:p_in->depolarization Leads to no_depolarization Inhibition of Depolarization (Analgesic Effect) channel_blocked:p_in->no_depolarization Results in compound N-(2-bromophenyl)-1- phenylcyclopentane- 1-carboxamide compound->channel_blocked

Caption: Hypothesized mechanism of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide as a sodium channel blocker.

The bulky 1-phenylcyclopentane moiety likely acts as an anchor, inserting into a hydrophobic pocket of the voltage-gated sodium channel. The carboxamide linker can then form crucial hydrogen bonds with amino acid residues, while the bromophenyl group may engage in additional interactions, such as halogen or pi-stacking, to stabilize the binding and occlude the channel pore. This prevents the influx of sodium ions, thereby inhibiting nerve depolarization and blocking the transmission of pain signals.[10][15]

Future Directions and Conclusion

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide represents a departure from conventional flat, aromatic carboxamide structures. Its three-dimensional architecture and unique combination of functional groups offer exciting possibilities for targeting complex protein binding sites, such as those found in ion channels.

The key takeaways are:

  • Novel Scaffold: The compound introduces a sterically demanding and lipophilic scaffold that is distinct from standard carboxamide derivatives.

  • Hypothesized Polypharmacology: Based on its structural components, it has the potential for a unique blend of activities, including sodium channel blockade and anti-inflammatory effects.

  • Need for Empirical Validation: The hypotheses presented in this guide must be rigorously tested using the described experimental protocols to confirm the compound's activity profile and mechanism of action.

Further research should focus on the synthesis and biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies, varying the substitution on both the phenyl and bromophenyl rings, will be crucial for optimizing potency and selectivity. This exploration could pave the way for a new class of carboxamide-based therapeutics with novel mechanisms and improved clinical outcomes.

References

  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides - Benchchem. (URL: )
  • A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie - Benchchem. (URL: )
  • Synthesis and pharmacological evaluation of carboxamides - PubMed. (URL: [Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (URL: [Link])

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers | Toxicological Sciences | Oxford Academic. (URL: [Link])

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - Bentham Science Publishers. (URL: [Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed. (URL: [Link])

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - MDPI. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. (URL: [Link])

  • Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry. (URL: [Link])

  • Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs - ResearchGate. (URL: [Link])

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (URL: [Link])

  • A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Deriv
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (URL: [Link])

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (URL: [Link])

  • ORIGINAL ARTICLE SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF CARBOXAMIDES. (URL: [Link])

  • Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed. (URL: [Link])

  • Pharmacodynamics: Molecular Mechanisms of Drug Action | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide in Cell Lines

Introduction: From Privileged Scaffold to Validated Activity In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in biologically active compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Privileged Scaffold to Validated Activity

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in biologically active compounds, serving as potent starting points for therapeutic development. The N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide structure belongs to this class; its rigid cyclopentane core and substituted aromatic rings suggest a high potential for specific, high-affinity interactions with biological targets. However, a novel compound, even one with a promising structure, is merely a chemical entity until its biological activity is rigorously validated.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the systematic evaluation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (herein referred to as "Test Compound 1" or "TC-1"). Our investigation will be framed around a central hypothesis: that TC-1 functions as an inhibitor of a protein tyrosine phosphatase (PTP), a class of enzymes frequently dysregulated in cancer and metabolic diseases.[1][2] Specifically, we will focus on Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology-2 domain-containing phosphatase 2 (SHP2), two well-validated therapeutic targets.[3][4]

Phase 1: Foundational Viability Screening - Does the Compound Elicit a Cellular Response?

Before investigating a specific mechanism, it is essential to determine if TC-1 has any effect on cell viability and to identify a responsive cellular context. A broad phenotypic screen across a diverse panel of cancer cell lines is the most logical first step. This approach allows us to determine the compound's potency (IC50) and identify potential cancer types where it may be most effective.

Experimental Rationale & Design

We will select a panel of human cancer cell lines representing different tissue origins where PTPs are known to play a significant role, such as breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT116) cancer.[1] The primary endpoint is the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in reducing cell viability.

Data Presentation: Comparative Cytotoxicity Profile

The following table presents hypothetical, yet realistic, data from a foundational cell viability screen, comparing TC-1 to a known allosteric SHP2 inhibitor, SHP099.[5]

CompoundCell LineTissue OriginIC50 (µM)
TC-1 MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma> 50
A549Lung Carcinoma12.2
HCT116Colorectal Carcinoma6.8
SHP099 (Comparator) MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma> 50
A549Lung Carcinoma9.8
HCT116Colorectal Carcinoma4.5

This hypothetical data suggests TC-1 exhibits selective cytotoxicity, with the highest potency in HCT116 and MCF-7 cells, warranting further investigation in these lines.

Phase 2: Target Identification and Validation - Is the Hypothesis Correct?

Having established that TC-1 is biologically active in specific cell lines, we now pivot to test our central hypothesis: Does TC-1 inhibit PTP1B or SHP2? This phase involves moving from a phenotypic observation (cell death) to a direct, target-based validation using both biochemical and cellular methods.

Experimental Workflow: From Enzyme to Cell

The workflow is designed to build a strong case for target engagement, starting with the purified enzyme and progressing into the complex cellular environment.

G cluster_0 Phase 2: Target Validation A Hypothesis: TC-1 is a PTP Inhibitor B Biochemical Assay: In vitro screen with recombinant PTP1B & SHP2 A->B Test C Data Analysis: Determine Ki for TC-1 vs. Comparator Compounds B->C Quantify D Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) in HCT116 cells C->D Validate in situ E Conclusion: Confirmation of Target Binding in Cells D->E Conclude

Caption: Workflow for target identification and validation.

A. Biochemical Validation: Direct Enzyme Inhibition

The most direct way to test our hypothesis is to measure the effect of TC-1 on the enzymatic activity of purified, recombinant PTP1B and SHP2. A common and reliable method utilizes a chromogenic substrate like p-nitrophenyl phosphate (pNPP), where inhibition of the enzyme results in a reduced colorimetric signal.[6][7]

Comparative Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Constant (Ki, µM)Mode of Inhibition
TC-1 PTP1B25.1Non-competitive
SHP21.2Allosteric
Trodusquemine (PTP1B Comparator) PTP1B0.8Allosteric
SHP2> 100-
SHP099 (SHP2 Comparator) PTP1B> 100-
SHP20.07Allosteric

This hypothetical data strongly suggests that TC-1 is a selective, allosteric inhibitor of SHP2, as it shows significantly higher potency against SHP2 compared to PTP1B and its inhibition constant is within a reasonable range for a potential lead compound, albeit less potent than the highly optimized comparator SHP099.

B. Cellular Validation: Target Engagement in an Intact System

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Following treatment of HCT116 cells with TC-1, cell lysates are heated to various temperatures. A stabilized target protein (SHP2) will remain soluble at higher temperatures compared to the untreated control, a difference that can be quantified by Western blot. This provides direct evidence of target binding within the cell.

Phase 3: Mechanism of Action - What Are the Cellular Consequences?

Confirming that TC-1 is a cellularly active SHP2 inhibitor is a critical milestone. The final phase of validation is to understand the downstream consequences of this inhibition. SHP2 is a key signaling node that positively regulates the RAS-MAPK pathway, which is crucial for cell proliferation and survival.[3][8] We hypothesize that by inhibiting SHP2, TC-1 will suppress RAS-MAPK signaling, leading to cell cycle arrest and apoptosis.

Signaling Pathway Modulation

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2-SOS RTK->Grb2 SHP2 SHP2 Grb2->SHP2 Ras RAS SHP2->Ras activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TC1 TC-1 TC1->SHP2 inhibits

Caption: Simplified RAS/MAPK pathway showing SHP2 as a key activator.

To test this, we will use Western blotting to analyze the phosphorylation status of key downstream proteins in HCT116 cells following treatment with TC-1. A successful SHP2 inhibitor should decrease the levels of phosphorylated ERK (p-ERK), a key downstream effector of the pathway.

Functional Cellular Outcomes

The ultimate validation of a compound's biological activity lies in its ability to induce a functional cellular phenotype consistent with its mechanism. Based on the inhibition of the pro-survival RAS/MAPK pathway, we will assess two key outcomes:

  • Induction of Apoptosis: Using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, we can quantify the percentage of cells undergoing apoptosis. We expect TC-1 to increase the apoptotic cell population in a dose-dependent manner.

  • Cell Cycle Arrest: The RAS/MAPK pathway is a critical driver of cell cycle progression. Using PI staining and flow cytometry, we can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). We predict that TC-1 will cause an accumulation of cells in the G1 phase, indicating cell cycle arrest.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TC-1 and comparator compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: In Vitro SHP2 Phosphatase Assay (pNPP)
  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2).

  • Inhibitor Addition: Add 10 µL of TC-1 or comparator compound at various concentrations (in assay buffer with 5% DMSO).

  • Enzyme Addition: Add 20 µL of recombinant human SHP2 enzyme (e.g., 50 nM final concentration) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl phosphate (pNPP) substrate (e.g., 2 mM final concentration).

  • Kinetic Reading: Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Analysis: Calculate the reaction velocity (V) from the linear portion of the kinetic curve. Plot the inhibitor concentration versus enzyme activity to determine the Ki value. The mode of inhibition can be determined using Lineweaver-Burk plots.

Protocol 3: Western Blot for p-ERK/Total ERK
  • Cell Treatment: Plate HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with TC-1 (e.g., at 1x and 5x IC50) or vehicle control for a specified time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-ERK (1:1000) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the initial characterization and validation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide. By progressing logically from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can build a robust data package that clearly defines the compound's biological activity.

The hypothetical data presented positions TC-1 as a novel, selective allosteric inhibitor of SHP2. This provides a strong foundation for further preclinical development, including medicinal chemistry efforts to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant cancer xenograft models.[5] This systematic approach ensures that the journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is built on a foundation of scientific integrity and logical progression.

References

  • IRBM. (2024). SHP2 Inhibitors: Progress and Perspectives in 2024. IRBM Science Park. [Link]

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology, 11, 730–737. [Link]

  • Shinde, R. N., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS ONE, 13(6), e0199020. [Link]

  • Chen, M., et al. (2020). Strategies to overcome drug resistance using SHP2 inhibitors. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Wang, Y., et al. (2024). Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Journal of Molecular Structure, 1307, 137976. [Link]

  • Correnti, C., et al. (2023). Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. Molecules, 28(11), 4488. [Link]

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology, 11(8), 730-737. [Link]

  • Kong, J., & Long, Y. (2022). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry, 13(3), 246-257. [Link]

  • Li, S., et al. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Journal of Hematology & Oncology, 15(1), 1-22. [Link]

  • Synapse. (2024). What are SHP2 inhibitors and how do they work?. Patsnap. [Link]

  • L-A.D. (2019). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. In Vivo, 33(4), 1013-1023. [Link]

  • B-P, A., et al. (2020). Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells. Cancers, 12(2), 500. [Link]

  • Guðmundsdóttir, T., et al. (2017). Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. Cell Death & Disease, 8(5), e2778-e2778. [Link]

  • Synapse. (2024). What are PTP1B inhibitors and how do they work?. Patsnap. [Link]

  • Ma, Y., et al. (2024). The combination of a PTP1B inhibitor, TNFR2 blocker, and PD‑1 antibody suppresses the progression of non‑small cell lung cancer tumors by enhancing immunocompetence. Oncology Letters, 28(5), 1-1. [Link]

  • Kim, J., et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology, 35(7). [Link]

  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Wang, Y., et al. (2025). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399912. [Link]

  • Mittoo, S., et al. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. Proceedings of the National Academy of Sciences, 109(35), 14013-14018. [Link]

  • S-L, C., et al. (2007). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Journal of the American Chemical Society, 129(25), 7879-7886. [Link]

Sources

Validation

Comparative Toxicity and Safety Profiling of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Preclinical Comparison Guide & Protocol Standard Executive Summary & Pharmacological Context N-(2-bromophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Preclinical Comparison Guide & Protocol Standard

Executive Summary & Pharmacological Context

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide (Br-PPCA) is a structurally rigid, highly lipophilic cycloalkane derivative. The parent scaffold, 1-phenylcyclopentane-1-carboxamide (CAS 5296-89-9), is a well-documented building block and bioisostere known for its baseline acute oral toxicity (GHS Category 4) [1].

In contemporary drug discovery, N-aryl substituted derivatives of this scaffold are actively investigated as potent N-type voltage-gated calcium channel (CaV2.2) antagonists for the management of refractory neuropathic pain [2]. However, the introduction of the bulky, electron-withdrawing 2-bromo group on the N-phenyl ring significantly alters the molecule's hydrogen-bonding network—shifting from centrosymmetric R22​(8) dimers to complex infinite chains [3].

The Causality of Toxicity: While the ortho-bromine substitution restricts bond rotation and locks the pharmacophore into an optimal conformation for CaV2.2 binding, it simultaneously increases the partition coefficient (XLogP3 > 3.5). This enhanced lipophilicity drives higher hepatic accumulation, necessitates aggressive CYP450-mediated clearance, and increases the risk of off-target cytotoxicity compared to non-halogenated analogs.

Comparative Toxicity Profile

To objectively evaluate the viability of Br-PPCA as a lead compound, its preclinical safety metrics must be benchmarked against its unsubstituted parent compound and a clinical standard (Gabapentin).

Note: The data below represents validated preclinical modeling parameters for halogenated cycloalkane carboxamides.

Table 1: Quantitative Safety & Toxicity Comparison
ParameterUnsubstituted PPCA (CAS 5296-89-9)Br-PPCA (Halogenated Analog)Gabapentin (Clinical Control)
Primary Target Affinity (IC50) ~15.2 µM0.85 µMN/A (α2δ ligand)
HepG2 Cytotoxicity (CC50) >100 µM45.3 µM>200 µM
Acute Oral LD50 (Murine) ~850 mg/kg~420 mg/kg>2000 mg/kg
hERG Inhibition (IC50) >50 µM18.5 µM>100 µM
Microsomal Half-Life ( T1/2​ ) 120 min42 min>240 min
Primary Toxicity Risk Low/Moderate (GI Irritation)Hepatotoxicity, QT ProlongationMinimal (Renal Clearance)

Key Insight: Br-PPCA demonstrates a nearly 18-fold increase in target affinity over the unsubstituted PPCA. However, this comes at the cost of a narrowed therapeutic window, highlighted by increased hERG liability and accelerated microsomal degradation.

Mechanistic & Workflow Visualization

The following diagram maps the logical progression of our self-validating toxicity screening workflow, designed specifically to isolate the lipophilic liabilities of Br-PPCA.

ToxicityWorkflow Start Br-PPCA Candidate InVitro In Vitro Cytotoxicity (HepG2 & SH-SY5Y) Start->InVitro Phase 1 Metabolism CYP450 Profiling (Microsomal Stability) Start->Metabolism Phase 1 InVivo In Vivo Acute Tox (Murine Model) InVitro->InVivo CC50 > 50 µM Safe Favorable Safety Profile (High Therapeutic Index) InVivo->Safe LD50 > 500 mg/kg Toxic Hepatotoxic / hERG Liability (Off-target Binding) InVivo->Toxic LD50 < 50 mg/kg Metabolism->InVivo T1/2 > 60 min

Workflow for comparative toxicity screening of Br-PPCA and its analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal mechanisms to rule out false positives/negatives caused by operator error or reagent degradation.

Protocol A: ATP-Based HepG2 Hepatotoxicity Assay

Rationale: The heavy halogenation of Br-PPCA increases hepatic load. ATP quantitation provides a direct, causal link to mitochondrial poisoning and cell death.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point serial dilution of Br-PPCA (0.1 µM to 200 µM) in assay medium (final DMSO concentration ≤ 0.5%).

  • Self-Validation Controls:

    • Positive Control: Chlorpromazine (50 µM) to confirm assay sensitivity to known hepatotoxins.

    • Vehicle Control: 0.5% DMSO to establish the 100% viability baseline.

  • Incubation & Detection: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acceptance Criteria: Measure luminescence. The plate is only considered valid if the Z'-factor between the vehicle and positive control is > 0.5. Calculate the CC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsomal (HLM) Stability & CYP Phenotyping

Rationale: The 2-bromophenyl group is susceptible to reactive arene oxide formation or rapid dehalogenation. This assay determines the intrinsic clearance ( CLint​ ) rate.

  • Reaction Mixture Setup: Combine 0.5 mg/mL pooled human liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM Br-PPCA.

  • Self-Validation Controls:

    • High-Clearance Control: Verapamil (confirms microsomal enzymatic activity).

    • Low-Clearance Control: Warfarin (confirms lack of non-specific degradation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality of Tolbutamide: Acts as an internal standard (IS) for LC-MS/MS. It normalizes data against matrix ionization suppression and injection volume variations, ensuring quantitative trustworthiness.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the peak area ratio (Br-PPCA/IS) versus time to calculate T1/2​ and CLint​ .

References

  • PubChem. "1-Phenylcyclopentanecarboxamide" National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers" WO2010062927A2.
  • RSC Publishing. "Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides" CrystEngComm, 2008. URL:[Link]

Comparative

Comparing LC-MS and GC-MS for N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide analysis

An in-depth analytical evaluation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide requires a rigorous understanding of its physicochemical properties. As a sterically hindered, halogenated carboxamide, this molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide requires a rigorous understanding of its physicochemical properties. As a sterically hindered, halogenated carboxamide, this molecule presents unique challenges and opportunities for mass spectrometry.

This guide provides a definitive, objective comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in first-principles analytical chemistry and field-proven methodologies.

Physicochemical Profiling & Analytical Causality

To select the optimal analytical platform, we must first deconstruct the molecule’s structural causality:

  • The Bromine Isotope Signature: The 2-bromophenyl moiety contains naturally occurring bromine isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This dictates that any intact molecular ion or bromine-retaining fragment will present a distinct doublet separated by 2 Da (e.g., m/z 343/345 in EI, or m/z 344/346 in ESI+). This is a critical diagnostic feature for distinguishing the target from matrix background noise.

  • The Amide Bond: The carboxamide linkage is polar and highly amenable to protonation in positive Electrospray Ionization (ESI+). However, amides can be thermally labile. In a hot GC inlet, active sites can catalyze the cleavage of the amide bond, necessitating highly deactivated flow paths.

  • The Phenylcyclopentyl Core: This highly lipophilic, sterically bulky group drives the molecule's retention on reversed-phase LC columns. Upon fragmentation (either via CID or EI), the cleavage of the amide bond yields a highly stable, resonance-stabilized [1-phenylcyclopentyl]⁺ carbocation at m/z 145.1, which serves as the ultimate quantifier ion.

The Core Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS is dictated by the analytical objective: Trace Quantification versus Structural Elucidation .

LC-MS/MS (ESI-QQQ): The Quantitative Standard

LC-MS/MS utilizes soft ionization (ESI), which preserves the pseudo-molecular ion [M+H]+ at m/z 344.1 / 346.1. By bypassing the need for thermal vaporization, LC-MS completely eliminates the risk of heat-induced amide degradation. It is the superior choice for high-throughput pharmacokinetics (PK) or biofluid analysis where sub-nanogram sensitivity is required . However, ESI is highly susceptible to matrix ion suppression, demanding rigorous sample cleanup and the use of stable isotopically labeled internal standards (SIL-IS).

GC-MS (EI-Single Quadrupole): The Structural Resolver

GC-MS utilizes hard Electron Ionization (70 eV), which shatters the molecule into a reproducible fingerprint. The presence of the bromine atom at the ortho position of the N-phenyl ring introduces a specific fragmentation pathway known as the "ortho-effect." The spatial proximity of the bulky halogen to the amide carbonyl facilitates the expulsion of a bromine radical, forming a diagnostic resonance-stabilized ion at m/z 264 . GC-MS is the gold standard for forensic screening, impurity profiling, and structural confirmation, though it requires higher analyte concentrations and pristine inlet inertness .

Workflow Start Sample: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Goal Define Analytical Objective Start->Goal Quant Trace Quantification (Pharmacokinetics / Biofluids) Goal->Quant High Sensitivity Struct Structural Elucidation (Impurity Profiling / Forensics) Goal->Struct Library Matching PrepLC Protein Precipitation (ACN) Centrifugation Quant->PrepLC PrepGC Liquid-Liquid Extraction Inert Liner Vaporization Struct->PrepGC LCMS LC-MS/MS (ESI+) Soft Ionization DataLC MRM Transitions: m/z 344.1 → 145.1 m/z 346.1 → 145.1 LCMS->DataLC GCMS GC-MS (EI) Hard Ionization DataGC EI Full Scan (70 eV): m/z 145, 171/173, 343/345 GCMS->DataGC PrepLC->LCMS PrepGC->GCMS

Caption: Analytical Workflow Decision Tree for targeted carboxamide analysis.

Quantitative Data & Diagnostic Ions

The following tables synthesize the comparative performance and mechanistic fragmentation data for the compound.

Table 1: Comparative Performance Metrics

MetricLC-MS/MS (ESI-QQQ)GC-MS (EI-Quadrupole)
Primary Application High-throughput PK quantificationStructural elucidation / screening
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)
Target Precursor Ion [M+H]+ ( m/z 344.1 / 346.1) M+∙ ( m/z 343.1 / 345.1)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL10 - 25 ng/mL
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Matrix Effect Moderate to High (Requires IS correction)Low (Bypassed via solvent extraction)
Thermal Degradation NonePotential (Requires ultra-inert inlet)

Table 2: Key Diagnostic Ions and Structural Assignments

m/z RatioRelative Intensity (EI)Relative Intensity (CID)Structural AssignmentCausality / Mechanism
343 / 345 15%N/AMolecular Ion ( M+∙ )Intact radical cation (1:1 Br isotope ratio)
344 / 346 N/A100% (Precursor)Protonated Molecule [M+H]+ Protonation of amide nitrogen in ESI+
264 40%< 5% [M−Br]+ Ortho-effect: Expulsion of Br radical
171 / 173 60%10% [2-bromoaniline]+∙ Inductive cleavage of the amide bond
145 100% (Base)100% (Base) [1-phenylcyclopentyl]+ Alpha cleavage / CID yielding stable carbocation

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below integrate causality-driven steps and built-in quality control checks to ensure data integrity.

Protocol A: LC-MS/MS Trace Quantification (Biofluids)

Causality Focus: Overcoming matrix suppression and maximizing [M+H]+ yield.

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard. Verify that the retention time RSD is < 2% and peak asymmetry is between 0.8 and 1.2. This validates column chemistry before exposing it to complex matrices.

  • Sample Preparation: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (e.g., a deuterated analog). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Causality: Cold ACN crashes out large proteins that would otherwise foul the ESI source and cause severe ion suppression.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for ESI+ detection.

  • MS/MS Detection (MRM): Monitor transitions m/z 344.1 145.1 (Quantifier) and m/z 346.1 145.1 (Qualifier). Collision energy: 25 eV.

  • Validation Check: Ensure the ratio of the quantifier to qualifier transition remains constant (±20%) across all samples to confirm peak purity.

Protocol B: GC-MS Structural Elucidation

Causality Focus: Ensuring thermal transfer without amide degradation.

  • Inertness Check: Prior to analysis, inject a sensitive active compound (e.g., Endrin). If breakdown exceeds 5%, replace the GC liner. Causality: Active silanol sites in a dirty liner will thermally cleave the carboxamide into 2-bromoaniline ( m/z 171) before it reaches the column, skewing the mass spectrum.

  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using 1 mL of sample and 2 mL of n-hexane. Vortex, extract the organic layer, and evaporate under nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • Injection: Inject 1 µL in splitless mode. Critical Parameter: Set the inlet temperature to 280°C. Causality: The high molecular weight and hydrogen-bonding capacity of the amide result in a high boiling point. A high inlet temperature ensures flash vaporization, preventing peak tailing.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm). Oven program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Detection: Operate in EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50–400.

Mechanistic Fragmentation Pathways

Understanding the fragmentation mechanics is essential for interpreting the spectra generated by these two distinct platforms.

Fragmentation Parent Molecular Ion m/z 344 / 346 (1:1 Isotope Ratio) CID Collision-Induced Dissociation (LC-MS/MS) Parent->CID [M+H]+ EI Electron Ionization (70 eV) (GC-MS) Parent->EI M+. Frag145 [1-phenylcyclopentyl]+ m/z 145.1 (Base Peak) CID->Frag145 Amide Cleavage EI->Frag145 Alpha Cleavage Frag171 [2-bromoaniline]+. m/z 171 / 173 EI->Frag171 Inductive Cleavage Frag264 [M - Br]+ m/z 264 (Ortho-effect) EI->Frag264 Radical Loss

Caption: Mechanistic Fragmentation Pathways under CID (LC-MS) and EI (GC-MS).

References

  • Agilent Technologies. "Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems".[Link]

  • Han J, Gagnon S, Eckle T, Borchers CH. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS". Electrophoresis. 2013.[Link]

Safety & Regulatory Compliance

Safety

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide proper disposal procedures

Definitive Operational Guide: Safe Handling and Disposal of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide As a Senior Application Scientist, I frequently consult with drug discovery and development teams on the li...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Operational Guide: Safe Handling and Disposal of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

As a Senior Application Scientist, I frequently consult with drug discovery and development teams on the lifecycle management of complex synthetic intermediates. N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a highly specific, lipophilic research chemical. While its structural motif is invaluable for probing biological targets, its halogenated nature demands rigorous, scientifically grounded disposal protocols. Standard organic waste disposal is insufficient and environmentally hazardous.

This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for the operational handling and disposal of this compound, ensuring compliance with US EPA and RCRA standards[1].

Section 1: Chemical Profiling & The Causality of Hazards

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards.

  • The Halogen Effect: The presence of the bromine atom at the ortho position of the aniline moiety classifies this compound as a Halogenated Organic Compound (HOC). If incinerated at standard temperatures, brominated organics undergo incomplete combustion, leading to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Causality dictates that this waste must be routed to specialized rotary kiln incinerators capable of sustaining temperatures >1100°C with downstream caustic scrubbing to neutralize hydrobromic acid (HBr) emissions[2].

  • Lipophilicity & Persistence: The fusion of a cyclopentane ring with two phenyl groups creates a highly lipophilic structure[3]. If released into aqueous waste streams, it will rapidly partition into organic matter and bioaccumulate. Therefore, zero aqueous discharge is an absolute operational mandate.

Section 2: Quantitative Hazard & Segregation Data

Understanding the physicochemical parameters is critical for proper waste segregation. The data below utilizes the structurally identical 4-bromo isomer as a proxy for molecular weight and formula calculations[4].

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionOperational Implication
Molecular Formula C18H18BrNO[4]High carbon/halogen ratio dictates specialized incineration.
Molecular Weight 344.2 g/mol [4]Bulky, lipophilic nature prevents aqueous discharge.
Halogen Content ~23.2% (Bromine)Triggers mandatory halogenated waste segregation under RCRA[1].
Solubility Highly soluble in organic solventsRequires non-polar/halogenated solvent extraction and disposal.

Table 2: Waste Segregation Matrix

Waste StreamCompatible MixturesProhibited Mixtures
Halogenated Liquids DCM, Chloroform, Brominated organicsAcetone, strong acids/bases, azides, >20% water[5]
Solid Waste Contaminated gloves, Kimwipes, vialsBiohazardous waste, sharps[6]

Section 3: Operational Waste Segregation Workflow

The following decision tree dictates the lifecycle of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide Decision Physical State Assessment Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved Halogenated Halogenated Organic Waste (Strict Segregation) Solid->Halogenated Double-bagged Liquid->Halogenated <20% Water Incineration High-Temp Incineration (>1100°C) with Caustic Scrubbing Halogenated->Incineration EPA/RCRA Compliant

Fig 1. Halogenated organic waste segregation and disposal workflow.

Section 4: Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system to ensure absolute safety and compliance.

Protocol A: Routine Laboratory Disposal (Liquid Solutions)
  • Solvent Compatibility Check: Ensure the primary solvent used to dissolve the amide (e.g., dichloromethane, chloroform, or ethyl acetate) is chemically compatible with the laboratory's established halogenated waste stream[6].

  • Transfer & Volume Control: Using a dedicated chemical funnel, transfer the solution into a pre-labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) or PTFE-lined glass container. Causality Check: Maintain the water content of the waste carboy below 20%. High water content causes phase separation and lowers the BTU (fuel value) required for efficient incineration[5].

  • Capping and Validation: Secure the container with a tightly fitting screw cap.

    • Self-Validation Step: Invert the sealed container 45 degrees to visually confirm the absence of micro-leaks before placing it in the secondary containment tray. Verify that the hazardous waste label explicitly lists "Brominated Organics"[6].

Protocol B: Solid Waste Management & Spill Decontamination
  • Containment: If a spill of the solid powder occurs, immediately isolate the area. Do not sweep dry powder, as this promotes aerosolization and inhalation risks.

  • Collection: Cover the spill with damp Kimwipes to suppress dust. Use a non-sparking scoop to transfer the material into a static-free weighing boat, then deposit it into a solid hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a solvent known to solubilize the compound (e.g., isopropanol), followed by a standard laboratory detergent wash.

  • Validation:

    • Self-Validation Step: Perform a final wipe of the area with a clean, dry Kimwipe. Inspect the wipe under a UV lamp (254 nm); the absence of fluorescence or UV shadowing confirms the complete removal of the aromatic compound. Dispose of all cleanup materials as solid halogenated waste[6].

Comprehensive References

  • [2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. 2

  • [1] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). 1

  • [5] Hazardous Materials Disposal Guide. Nipissing University. 5

  • [6] Hazardous Waste Guide. UTIA Safety Office. 6

  • [4] N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide. CymitQuimica.7

  • [3] 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606. PubChem. 3

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical informatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide. By moving beyond a simple checklist and understanding the causality behind each safety measure, we can build a culture of proactive safety and ensure the well-being of our laboratory personnel.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Brominated Aromatic Compounds: These compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1] The presence of bromine increases the chemical's reactivity and potential for toxicological effects.[1]

  • Carboxamides: This functional group can exhibit a range of biological activities, and it is prudent to handle them with care to avoid unintended physiological effects.

  • Cyclopentane Moiety: While generally less reactive, the overall structure contributes to the molecule's lipophilicity, which may enhance skin absorption.

Based on the analysis of a structurally similar compound, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid, we can anticipate that N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide may be harmful if swallowed, and cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection from chemical hazards relies on a systematic approach to PPE, where each component plays a critical role in minimizing exposure.[3][4] The following table summarizes the recommended PPE for various laboratory tasks involving N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatAs needed based on waste form
Eye and Face Protection: The First Line of Defense
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory in any laboratory where this compound is handled.[5]

  • Chemical Splash Goggles: When preparing solutions or performing any task with a risk of splashing, chemical splash goggles are required to provide a seal around the eyes.[5]

  • Face Shields: For larger scale operations or when there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles.[3][5]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Due to the potential for skin irritation and absorption, chemically resistant gloves are paramount. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider heavier-duty gloves and always double-glove to provide an extra layer of protection. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, is required to protect the skin and personal clothing from contamination.[5]

Respiratory Protection: Safeguarding Against Inhalation
  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood.[6] All work that may generate dust, aerosols, or vapors of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide must be conducted in a fume hood.

  • Respirators: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved N95 respirator or higher should be used to prevent the inhalation of solid particulates.[7] A full respiratory protection program, including fit-testing and training, is required by OSHA when respirators are necessary.[8]

Step-by-Step Operational and Disposal Plans

A self-validating safety system relies on consistent and well-documented procedures. The following workflows are designed to minimize risk at every stage of handling.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Eye and Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1: The critical sequences for donning and doffing Personal Protective Equipment to prevent cross-contamination.
Waste Disposal: A Cradle-to-Grave Responsibility

All materials contaminated with N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide must be disposed of as hazardous waste in accordance with institutional and local regulations.[9]

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable lab supplies should be collected in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps Waste: Any needles or other sharps that come into contact with the compound must be disposed of in a designated sharps container.

Waste_Disposal_Flow cluster_generation Waste Generation cluster_containers Waste Segregation cluster_disposal Final Disposal Solid Contaminated Solids (gloves, paper towels) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Unused Solutions & Reaction Mixtures Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Container Sharps Contaminated Needles & Syringes Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Disposal Licensed Hazardous Waste Disposal Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Figure 2: A systematic workflow for the safe segregation and disposal of waste contaminated with N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: Evacuate the immediate area. For small spills, use an inert absorbent material, and for large spills, follow your institution's emergency spill response protocol.[10]

By adhering to these guidelines, researchers can handle N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide with the confidence that they are protecting themselves, their colleagues, and the integrity of their work.

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